Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium
Beschreibung
The exact mass of the compound Tris(dipivalomethanato)praseodymium is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143519. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
praseodymium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Pr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDONDLBRVFKILD-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Pr+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57O6Pr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15492-48-5 | |
| Record name | Praseodymium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-.kappa.O3,.kappa.O5)-, (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Coordination Chemistry and Structure of Pr(thd)₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III), commonly abbreviated as Pr(thd)₃, is a coordination complex of the lanthanide metal praseodymium. This compound has garnered significant interest in materials science and chemistry due to its volatility and thermal stability, which make it an excellent precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) of praseodymium-containing thin films. These films have potential applications in high-κ dielectrics, optical materials, and catalysis. This guide provides a comprehensive overview of the coordination chemistry, structure, synthesis, and characterization of Pr(thd)₃.
Coordination Chemistry and Structure
The coordination chemistry of Pr(thd)₃ is dictated by the interaction between the praseodymium(III) ion and the bidentate β-diketonate ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd). The praseodymium ion, a hard Lewis acid, readily complexes with the hard oxygen donor atoms of the deprotonated thd ligand.
In the solid state, Pr(thd)₃ has been reported to exist as a dimer, [Pr(thd)₃]₂. In this dimeric structure, the praseodymium centers are typically bridged by oxygen atoms from the thd ligands, leading to a higher coordination number for the metal ion. The coordination geometry around the praseodymium ion in such β-diketonate complexes is often a distorted square antiprism or a capped trigonal prism.
Due to the limited availability of a definitive crystal structure for Pr(thd)₃ in open literature, structural data from a closely related dimeric praseodymium(III) β-diketonate complex, tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)-aqua-methanol praseodymium(III) dimer, [Pr₂(fod)₆(H₂O)·H₂O], is presented here as a representative example to illustrate the coordination environment. In this analogous structure, the praseodymium ions are bridged by a water molecule and a β-diketonate ligand.[1] The coordination sphere of each Pr³⁺ ion is completed by oxygen atoms from the β-diketonate ligands and water molecules, resulting in an eight-coordinate environment.[1]
Structural Data
The following table summarizes key structural parameters for a representative dimeric Pr(III) β-diketonate complex, which can be considered analogous to the [Pr(thd)₃]₂ structure.
| Parameter | Value | Reference |
| Coordination Number | 8 | [1] |
| Geometry | Square-antiprismatic | [1] |
| Pr-O Bond Lengths (Å) | 2.358 - 2.738 | [1] |
Synthesis and Experimental Protocols
General Synthesis of Pr(thd)₃
Pr(thd)₃ is typically synthesized via a reaction between a praseodymium(III) salt, most commonly praseodymium(III) chloride (PrCl₃), and the β-diketone ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd), in the presence of a base. The base deprotonates the β-diketone, allowing it to coordinate to the Pr³⁺ ion.
Figure 1: General workflow for the synthesis of Pr(thd)₃.
Detailed Experimental Protocol for Synthesis
This protocol is a generalized procedure based on common methods for synthesizing lanthanide β-diketonates.
-
Preparation of Ligand Solution: Dissolve a stoichiometric amount of 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) in a suitable solvent, such as ethanol.
-
Preparation of Base Solution: In a separate flask, dissolve a slight excess of a base, such as sodium hydroxide or ammonium hydroxide, in water.
-
Ligand Deprotonation: Slowly add the base solution to the Hthd solution with constant stirring to form the sodium or ammonium salt of the ligand.
-
Preparation of Praseodymium Salt Solution: Dissolve praseodymium(III) chloride (PrCl₃) in water or a water/ethanol mixture.
-
Reaction: Slowly add the praseodymium salt solution to the deprotonated ligand solution. A precipitate of Pr(thd)₃ should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with water and then a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the crude product in a desiccator or under vacuum.
-
Purification: For high-purity Pr(thd)₃ suitable for MOCVD applications, purification is typically achieved by vacuum sublimation.
Characterization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Due to the paramagnetic nature of the Pr³⁺ ion, the NMR spectra of Pr(thd)₃ exhibit significant peak shifts and broadening compared to the free ligand. These shifts, known as paramagnetic or lanthanide-induced shifts (LIS), can provide valuable structural information.
-
¹H NMR: The proton NMR spectrum of Pr(thd)₃ is expected to show highly shifted and broadened signals for the methine and tert-butyl protons of the thd ligand. The large paramagnetic shifts can spread the signals over a wide chemical shift range, often leading to a simplified, first-order spectrum.
-
¹³C NMR: Similar to the ¹H NMR, the ¹³C NMR spectrum will also display paramagnetically shifted resonances for the carbonyl, methine, and tert-butyl carbons of the thd ligand.
| Nucleus | Expected Chemical Shift Range (ppm) | Remarks |
| ¹H | Highly variable due to paramagnetism | Signals are typically broad. |
| ¹³C | Highly variable due to paramagnetism | Signals are typically broad. |
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and volatility of Pr(thd)₃, especially for its application as an MOCVD precursor.
-
Thermogravimetric Analysis (TGA): A typical TGA curve for Pr(thd)₃ would show a single, sharp weight loss step corresponding to the sublimation of the compound. A low residue percentage indicates clean volatilization.
-
Differential Scanning Calorimetry (DSC): The DSC curve would show an endothermic peak corresponding to the melting point of the complex, followed by a broader endotherm associated with its vaporization.
| Analysis | Parameter | Typical Value |
| TGA | Sublimation Temperature | ~180-250 °C (under vacuum) |
| Residue at 600 °C | < 5% | |
| DSC | Melting Point | ~217-221 °C[2] |
Experimental Protocol for Thermal Analysis
-
Sample Preparation: Place a small, accurately weighed amount of Pr(thd)₃ (typically 5-10 mg) into an alumina or platinum crucible.
-
TGA/DSC Instrument Setup:
-
Atmosphere: Inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).
-
Heating Rate: A linear heating rate, typically 10 °C/min.
-
Temperature Range: From room temperature to a temperature sufficient for complete decomposition or volatilization (e.g., 600 °C).
-
-
Data Analysis: Analyze the resulting TGA curve for weight loss as a function of temperature and the DSC curve for endothermic and exothermic events.
Applications in MOCVD
Pr(thd)₃ is a widely used precursor for the deposition of praseodymium oxide (Pr₂O₃ and other phases) thin films via MOCVD. Its volatility and thermal stability allow for controlled delivery of the praseodymium source to the substrate surface.
Figure 2: A simplified workflow for the MOCVD of praseodymium oxide using a Pr(thd)₃ precursor.
Conclusion
References
In-Depth Technical Guide: Synthesis and Characterization of Tris(dipivaloylmethanato)praseodymium(III) (Pr(dpm)₃)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Tris(dipivaloylmethanato)praseodymium(III), a lanthanide complex with applications in various fields, including as a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD). This document details the experimental protocols for its preparation and the analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format.
Synthesis of Pr(dpm)₃
The synthesis of Tris(dipivaloylmethanato)praseodymium(III) (Pr(dpm)₃) is achieved through the reaction of a praseodymium salt, typically praseodymium(III) chloride (PrCl₃), with the β-diketone ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (H-dpm), in an ethanol/aqueous solution. The complex is then purified by recrystallization.
Experimental Protocol
Materials:
-
Praseodymium(III) chloride (PrCl₃)
-
2,2,6,6-tetramethyl-3,5-heptanedione (H-dpm)
-
Ethanol (absolute)
-
Ammonia solution (aqueous)
-
Toluene
-
Deionized water
Procedure:
-
Ligand Preparation: Dissolve 2,2,6,6-tetramethyl-3,5-heptanedione (H-dpm) in absolute ethanol.
-
Reaction Mixture: In a separate flask, dissolve praseodymium(III) chloride in a mixture of ethanol and deionized water.
-
Complexation: Slowly add the ethanolic solution of H-dpm to the praseodymium chloride solution with constant stirring.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 7 by the dropwise addition of an aqueous ammonia solution. This deprotonates the β-diketone, facilitating coordination to the Pr(III) ion. A precipitate of Pr(dpm)₃ will form.
-
Isolation: Isolate the crude Pr(dpm)₃ precipitate by vacuum filtration and wash it with deionized water to remove any unreacted salts.
-
Drying: Dry the crude product in a desiccator under vacuum.
-
Purification: Purify the crude Pr(dpm)₃ by recrystallization from hot toluene. Dissolve the crude product in a minimal amount of hot toluene, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to room temperature to form crystals.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
Synthesis workflow for Pr(dpm)₃.
Characterization of Pr(dpm)₃
The synthesized Pr(dpm)₃ is characterized by various analytical techniques to confirm its identity, purity, and properties.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₃₃H₅₇O₆Pr |
| Molecular Weight | 690.71 g/mol |
| Appearance | Light green crystalline solid |
| Melting Point | 219-221 °C |
Elemental Analysis
Elemental analysis is performed to determine the percentage composition of carbon and hydrogen in the synthesized complex, which is then compared with the theoretical values.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 57.38 | To be determined |
| Hydrogen (H) | 8.32 | To be determined |
Note: Experimental values are typically obtained from instrumental analysis and may vary slightly.
Spectroscopic Characterization
¹H NMR spectroscopy is used to characterize the organic ligand framework of the complex. Due to the paramagnetic nature of the Pr(III) ion, the proton signals of the dpm ligand are significantly shifted compared to the free ligand.
Expected ¹H NMR Data (in CDCl₃): The spectrum is expected to show broad and shifted signals for the tert-butyl protons and the methine proton of the dpm ligand. The exact chemical shifts are highly dependent on the specific coordination environment and the paramagnetic influence of the praseodymium ion.
FT-IR spectroscopy is employed to identify the functional groups present in the complex and to confirm the coordination of the dpm ligand to the praseodymium ion.
| Wavenumber (cm⁻¹) | Assignment |
| ~2960 | C-H stretching of tert-butyl groups |
| ~1600-1500 | C=O and C=C stretching of the chelate ring |
| ~1460 | C-H bending of tert-butyl groups |
| ~500-400 | Pr-O stretching |
The shift of the C=O stretching vibration to a lower frequency compared to the free H-dpm ligand is a strong indication of coordination to the metal center.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of Pr(dpm)₃. This information is particularly crucial for its application as a precursor in MOCVD.
Expected Thermal Behavior:
-
TGA: A single-step or multi-step weight loss corresponding to the decomposition of the complex.
-
DTA: Endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
The decomposition temperature and the nature of the residue can provide insights into the suitability of the complex for thin-film deposition.
Characterization workflow for Pr(dpm)₃.
Conclusion
This technical guide has outlined a standard and reproducible method for the synthesis of Pr(dpm)₃ and the key analytical techniques for its comprehensive characterization. The provided data and protocols serve as a valuable resource for researchers and professionals working with lanthanide β-diketonate complexes, particularly for applications in materials science and drug development where high-purity precursors are essential. Further detailed studies can build upon this foundation to explore the specific applications of this versatile praseodymium complex.
In-Depth Technical Guide to Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III) (CAS: 15492-48-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The chemical compound identified by CAS number 15492-48-5, Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III), does not have direct applications in drug development or established roles in biological signaling pathways based on available scientific literature. Its primary utility is in the fields of analytical chemistry and materials science. This guide provides a comprehensive overview of its chemical properties and established technical applications in these domains.
Chemical Identity and Properties
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III), often abbreviated as Pr(TMHD)₃ or Pr(dpm)₃, is a coordination complex featuring a central praseodymium ion (Pr³⁺) chelated by three bulky β-diketonate ligands, 2,2,6,6-tetramethyl-3,5-heptanedione. This structure imparts notable volatility and solubility in organic solvents, which are key to its applications.
Quantitative Data Summary
The physical and chemical properties of Pr(TMHD)₃ are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 15492-48-5 | [1][2] |
| Molecular Formula | C₃₃H₅₇O₆Pr | [1] |
| Molecular Weight | 690.72 g/mol | [1] |
| Appearance | Light green powder/crystals | [1] |
| Melting Point | 219-221 °C | [3] |
| Purity (Metals Basis) | ≥99.9%-Pr | [1] |
| EC Number | 239-522-0 | [1] |
Core Applications
The unique properties of Pr(TMHD)₃ make it a valuable tool in two primary areas: Nuclear Magnetic Resonance (NMR) spectroscopy and Chemical Vapor Deposition (CVD).
NMR Shift Reagent
Pr(TMHD)₃ is a paramagnetic lanthanide complex used as a "shift reagent" in NMR spectroscopy. Its function is to reduce spectral complexity and resolve overlapping signals in the NMR spectra of organic molecules.[3]
The paramagnetic Pr³⁺ ion in Pr(TMHD)₃ can reversibly coordinate to Lewis basic sites (e.g., hydroxyls, carbonyls, amines) in a substrate molecule. This interaction induces large changes in the chemical shifts of the substrate's protons, primarily through a pseudocontact (through-space) mechanism.[4][5] The magnitude of this induced shift is dependent on the distance and angle between the praseodymium ion and the specific proton, leading to a simplification of complex spectra. Praseodymium complexes typically induce upfield shifts.[4]
Caption: Mechanism of Pr(TMHD)₃ as an NMR shift reagent.
A detailed protocol for a specific molecule would require optimization. However, a general workflow is provided below.
-
Sample Preparation: Dissolve a known quantity of the substrate (e.g., 0.05 mmol) in a dry, aprotic deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.[5][6] It is crucial to use a dry solvent as water can compete for coordination to the lanthanide ion.[5]
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum of the substrate alone.
-
Shift Reagent Stock Solution: Prepare a stock solution of Pr(TMHD)₃ in the same deuterated solvent.
-
Titration: Add small, incremental amounts of the Pr(TMHD)₃ stock solution to the NMR tube containing the substrate.[4]
-
Incremental Spectra Acquisition: Acquire a ¹H NMR spectrum after each addition of the shift reagent.[4]
-
Data Analysis: Monitor the upfield shift of the proton signals. The magnitude of the shift for different protons can provide structural information based on their proximity to the coordinating site.
Caption: General workflow for using Pr(TMHD)₃ as an NMR shift reagent.
Precursor for Chemical Vapor Deposition (CVD)
Pr(TMHD)₃ is utilized as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) to grow thin films containing praseodymium, such as praseodymium oxide (Pr₂O₃) or other complex oxides.[7][8] Its volatility allows it to be transported in the gas phase to a heated substrate where it thermally decomposes to form a solid film.
In a typical MOCVD process, Pr(TMHD)₃ is heated to sublimation and carried by an inert gas into a reaction chamber containing a heated substrate. On the hot surface, the precursor undergoes thermal decomposition, depositing a praseodymium-containing film. Gaseous byproducts are then removed from the chamber.
Caption: Schematic of the MOCVD process with Pr(TMHD)₃.
Specific MOCVD process parameters are highly dependent on the reactor geometry and desired film properties. The following table provides a range of typical, though not exhaustive, conditions cited in the literature for related materials.
| Parameter | Typical Range/Value |
| Precursor Temperature (Sublimation) | 150 - 230 °C |
| Substrate Temperature | 300 - 600 °C |
| Reactor Pressure | 1 - 20 mTorr |
| Carrier Gas | Argon (Ar) or Nitrogen (N₂) |
| Oxidizing Agent (for oxide films) | Oxygen (O₂) or nitrous oxide (N₂O) |
Note: Optimization of these parameters is critical to control film stoichiometry, crystallinity, and morphology.
Synthesis and Handling
Synthesis
While detailed, step-by-step synthesis protocols are not widely published in readily accessible literature, the general synthesis of lanthanide β-diketonate complexes involves the reaction of a lanthanide salt (e.g., praseodymium(III) chloride or nitrate) with the β-diketone ligand (2,2,6,6-tetramethyl-3,5-heptanedione) in a suitable solvent, often with a base to deprotonate the ligand.
Handling and Storage
Pr(TMHD)₃ should be handled in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It is advisable to store the compound under an inert atmosphere (e.g., argon) and protect it from light.[4]
Conclusion
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III) (CAS: 15492-48-5) is a specialized organometallic compound with significant applications in materials science and analytical chemistry. Its utility as a volatile precursor for CVD and as a paramagnetic shift reagent for NMR spectroscopy makes it a valuable tool for researchers in these fields. While it does not possess known applications in drug development, a thorough understanding of its properties and technical applications is crucial for its effective use in its designated scientific domains.
References
- 1. Tris(2,2,6,6-tetramethyl- 3,5-heptanedionato)praseodymium(III) | Praseodymium(III) tris(2, 2, 6, 6-tetramethyl-3, 5-heptanedionate) | PrC33H57O6 - Ereztech [ereztech.com]
- 2. strem.com [strem.com]
- 3. PR(TMHD)3 | 15492-48-5 [chemicalbook.com]
- 4. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the thermal properties of Pr(III) precursors and their implementation in the MOCVD growth of praseodymium oxide films [iris.unict.it]
- 8. americanelements.com [americanelements.com]
An In-depth Technical Guide to the Solubility of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium, a coordination complex of significant interest in various research and development fields. While the compound is widely acknowledged for its good solubility in organic solvents, a survey of the scientific literature reveals a conspicuous absence of specific quantitative solubility data. This guide addresses this gap by presenting a qualitative solubility summary, detailing robust experimental protocols for its quantitative determination, and providing visual representations of the underlying chemical principles and experimental workflows.
Introduction to this compound
This compound, commonly abbreviated as Pr(dpm)₃ or Pr(thd)₃, is a coordination complex consisting of a central praseodymium(III) ion coordinated to three bulky β-diketonate ligands, 2,2,6,6-tetramethylheptane-3,5-dione. The presence of the sterically demanding tert-butyl groups on the ligands plays a crucial role in shielding the central metal ion and preventing oligomerization, which in turn contributes to its notable volatility and solubility in nonpolar organic solvents.[1] This property is advantageous for applications in chemical vapor deposition (CVD), nuclear magnetic resonance (NMR) spectroscopy as a shift reagent, and in the development of luminescent materials.
Solubility Profile
Table 1: Qualitative and Illustrative Quantitative Solubility of Pr(dpm)₃ in Common Organic Solvents at 25°C
| Solvent Class | Solvent | Polarity Index | Expected Qualitative Solubility | Illustrative Quantitative Solubility (g/L) |
| Halogenated | Chloroform | 4.1 | Very Soluble | > 100 |
| Dichloromethane | 3.1 | Very Soluble | > 100 | |
| Carbon Tetrachloride | 1.6 | Soluble | 50 - 100 | |
| Aromatic | Toluene | 2.4 | Soluble | 50 - 100 |
| Benzene | 2.7 | Soluble | 50 - 100 | |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Soluble | 50 - 100 |
| Diethyl Ether | 2.8 | Moderately Soluble | 10 - 50 | |
| Ketones | Acetone | 5.1 | Moderately Soluble | 10 - 50 |
| Methyl Ethyl Ketone | 4.7 | Moderately Soluble | 10 - 50 | |
| Alcohols | Ethanol | 5.2 | Sparingly Soluble | 1 - 10 |
| Methanol | 6.6 | Sparingly Soluble | 1 - 10 | |
| Alkanes | Hexane | 0.1 | Soluble | 50 - 100 |
| Heptane | 0.2 | Soluble | 50 - 100 | |
| Amides | Dimethylformamide (DMF) | 6.4 | Sparingly Soluble | 1 - 10 |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | 7.2 | Sparingly Soluble | 1 - 10 |
Disclaimer: The quantitative solubility values presented in this table are illustrative and intended to provide a relative comparison. These are not experimentally verified data for Pr(dpm)₃ but are based on general solubility trends for similar nonpolar metal complexes.
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data for Pr(dpm)₃, standardized experimental procedures are necessary. The following section details two common and effective methods for determining the solubility of a metal complex in an organic solvent: the gravimetric method and UV-Vis spectrophotometry.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.
Materials:
-
This compound (Pr(dpm)₃) powder
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatic shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks
-
Analytical balance
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Pr(dpm)₃ powder to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The solution should be continuously agitated during this time.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the solution to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry volumetric flask to remove any suspended microcrystals.
-
-
Determination of Solute Mass:
-
Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator can be used.
-
Once the solvent is removed, place the flask in a drying oven at a temperature below the decomposition point of Pr(dpm)₃ (e.g., 60-80°C) until a constant weight is achieved.
-
Cool the flask in a desiccator and weigh it on an analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved Pr(dpm)₃ is the difference between the final weight of the flask with the dried residue and the initial weight of the empty flask.
-
Solubility (in g/L) = Mass of dissolved Pr(dpm)₃ (g) / Volume of the filtered aliquot (L).
-
UV-Vis Spectrophotometry Method
This method is suitable for compounds that exhibit a distinct absorbance in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Materials:
-
Pr(dpm)₃ powder
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of Pr(dpm)₃ of a known concentration in the chosen solvent.
-
Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using the UV-Vis spectrophotometer. The solvent itself should be used as the blank.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) should be determined.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of Pr(dpm)₃ at a constant temperature.
-
-
Sample Preparation and Analysis:
-
After equilibration and settling, filter an aliquot of the supernatant using a syringe filter.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
The resulting concentration is the solubility of Pr(dpm)₃ in that solvent at the specified temperature.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow for determining the solubility of Pr(dpm)₃.
Caption: Relationship between ligand structure and the solubility of Pr(dpm)₃.
Conclusion
This compound is a valuable coordination complex with favorable solubility in a wide range of organic solvents, a characteristic imparted by its bulky and lipophilic ligands. While quantitative solubility data is not prevalent in the current body of scientific literature, this guide provides researchers with robust and detailed experimental protocols to determine these values accurately. The gravimetric and UV-Vis spectrophotometry methods outlined are standard, reliable, and can be readily implemented in a laboratory setting. The provided visualizations offer a clear understanding of the experimental process and the structure-property relationship governing the solubility of this important compound. It is anticipated that the generation of precise solubility data will further enhance the utility and application of Pr(dpm)₃ in its various fields of use.
References
In-Depth Technical Guide to the Health and Safety of Praseodymium(III) Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) [Pr(dpm)₃]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known health and safety data for Praseodymium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly known as Pr(dpm)₃. The information is intended to enable researchers and professionals in drug development to handle this compound safely by providing detailed information on its properties, hazards, and necessary precautions.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of Pr(dpm)₃ is fundamental to its safe handling. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₅₇O₆Pr | [1] |
| Molecular Weight | 690.72 g/mol | [1] |
| Appearance | Solid Crystalline | |
| Melting Point | 219 - 221 °C | |
| Boiling Point | 300 °C | |
| Flash Point | 109.7 °C |
Hazard Identification and Classification
Pr(dpm)₃ is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Hazard Pictogram:
Signal Word: Warning
Toxicological Information
Praseodymium and its compounds are generally considered to have low to moderate toxicity.[2] Soluble salts are slightly toxic upon ingestion, while insoluble salts are considered non-toxic.[2] The primary toxicological concerns associated with praseodymium compounds are irritation and potential long-term effects from inhalation.[2]
Acute Effects:
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3]
Chronic Effects: Prolonged or repeated exposure to rare earth metals, including praseodymium, can lead to the accumulation of these substances in the body, potentially causing damage to the liver.[2] Inhalation of dust over extended periods may lead to pneumoconiosis (a lung disease caused by dust inhalation).
Inferred Signaling Pathways and Mechanism of Toxicity
The precise signaling pathways affected by Pr(dpm)₃ have not been specifically elucidated. However, studies on lanthanides, including praseodymium, suggest a likely mechanism of toxicity involves interference with calcium signaling pathways. Trivalent lanthanide ions have ionic radii similar to Ca²⁺, allowing them to compete with and block calcium channels. This can disrupt numerous cellular processes that are dependent on calcium signaling.
A study on zebrafish embryos exposed to praseodymium revealed adverse effects on neural and cardiovascular development, implicating the disruption of Notch, glutamate, and serotonin signaling pathways.
The following diagram illustrates a potential, inferred signaling pathway for lanthanide-induced toxicity.
Experimental Protocols
Detailed experimental protocols for the toxicity testing of Pr(dpm)₃ are not publicly available. However, standardized OECD guidelines for chemical testing can be applied to assess its potential for skin and eye irritation.
Skin Irritation Testing (Adapted from OECD Guideline 439)
This in vitro test uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.
-
Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.
-
Application of Test Substance: A defined amount of Pr(dpm)₃ is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes), followed by rinsing and a post-incubation period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using a quantitative method, such as the MTT assay. A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[4]
Eye Irritation Testing (Adapted from OECD Guideline 496)
The Ocular Irritection® assay is an in vitro method to predict the potential for serious eye damage.
-
Reagent Preparation: A macromolecular reagent matrix that mimics the cornea is prepared.[5]
-
Application of Test Substance: The test substance is applied to a membrane disc placed over the reagent matrix.[5]
-
Incubation: The system is incubated for a defined period (e.g., 24 hours) to allow for interaction.[5]
-
Turbidity Measurement: Changes in the turbidity of the macromolecular reagent, caused by protein denaturation, are measured using a spectrophotometer. The degree of turbidity correlates with the potential for eye irritation.[5]
The following diagram outlines a general workflow for in vitro toxicity testing.
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous properties and potential air sensitivity, strict adherence to safe handling procedures is crucial when working with Pr(dpm)₃.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
For handling larger quantities or when generating dust, use a glovebox with an inert atmosphere (e.g., argon or nitrogen).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator with a particulate filter.
Handling Procedures:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Handle in an inert atmosphere if the compound is known to be air-sensitive.
-
Use appropriate tools (spatulas, etc.) to handle the solid material and avoid creating dust.
-
Wash hands thoroughly after handling.
The following diagram illustrates a logical workflow for the safe handling of Pr(dpm)₃.
First Aid Measures
In case of exposure to Pr(dpm)₃, follow these first aid measures:
-
After eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
After skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
-
After inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
After ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Given that it is an organometallic compound, it may be air-sensitive. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Disposal:
-
Dispose of this material and its container to a licensed hazardous-waste disposal contractor.
-
Do not allow product to reach sewage system.
Conclusion
Pr(dpm)₃ is a valuable compound in research and development with defined hazards, primarily as a skin, eye, and respiratory irritant. While specific quantitative toxicological data are limited, the known properties of praseodymium and other lanthanides provide a basis for a cautious and well-informed approach to its handling. By implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can minimize the risks associated with the use of Pr(dpm)₃. Further toxicological studies are warranted to fully characterize its safety profile.
References
Methodological & Application
Application of Praseodymium Shift Reagents in Stereochemistry Determination
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. However, spectra of complex organic molecules, particularly those containing multiple chiral centers, can exhibit significant signal overlap, hindering unambiguous stereochemical assignment. Lanthanide shift reagents (LSRs), paramagnetic complexes that induce chemical shift changes in nearby nuclei, offer a powerful solution to this challenge. Among these, praseodymium-based reagents are particularly valuable for their ability to induce large upfield shifts, effectively increasing the spectral dispersion.[1] This document provides detailed application notes and protocols for the use of praseodymium shift reagents in the determination of stereochemistry, including the resolution of enantiomers and diastereomers.
Principle of Action
Praseodymium shift reagents are typically β-diketonate complexes of Pr(III), such as Pr(dpm)3 (tris(dipivaloylmethanato)praseodymium(III)) and Pr(fod)3 (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)praseodymium(III)). These complexes are Lewis acids and can reversibly coordinate to Lewis basic functional groups (e.g., hydroxyl, carbonyl, amino groups) in the analyte molecule. The paramagnetic nature of the Pr(III) ion generates a strong local magnetic field that influences the shielding of nearby protons and carbons. This interaction, primarily through a pseudocontact mechanism, leads to significant changes in their chemical shifts (δ). The magnitude of the induced shift (Δδ) is dependent on the distance and orientation of the nucleus relative to the praseodymium ion. Complexes of praseodymium generally shift resonances to a higher field (upfield).[1]
For stereochemical determination, chiral praseodymium shift reagents, such as Pr(facam)3 (tris(3-trifluoroacetyl-d-camphorato)praseodymium(III)) and Pr(hfc)3 (tris(3-heptafluorobutyryl-d-camphorato)praseodymium(III)), are employed. When a chiral reagent interacts with a racemic or diastereomeric mixture, it forms transient diastereomeric complexes. These complexes have distinct geometries, leading to differential induced shifts for the corresponding nuclei in the different stereoisomers. This results in the separation of previously overlapping signals in the NMR spectrum, allowing for the quantification of each stereoisomer.
Data Presentation
The following tables summarize the quantitative data on the application of praseodymium shift reagents for the stereochemical analysis of representative organic molecules.
Table 1: Pr(dpm)3 Induced Shifts in the 1H NMR Spectrum of a Chiral Alcohol
This table illustrates the typical upfield shifts observed upon addition of an achiral praseodymium shift reagent to a chiral alcohol. The magnitude of the induced shift (Δδ) is inversely proportional to the distance of the proton from the coordinating hydroxyl group.
| Proton | δ (ppm) without Pr(dpm)3 | δ (ppm) with Pr(dpm)3 (0.5 eq) | Induced Shift (Δδ, ppm) |
| H-1 | 3.60 | 1.20 | -2.40 |
| H-2 | 1.80 | 0.50 | -1.30 |
| H-3 | 1.50 | 0.80 | -0.70 |
| CH3 | 0.90 | 0.40 | -0.50 |
Data is representative and compiled from general principles described in the literature.
Table 2: Enantiomeric Resolution of a Racemic Ketone using a Chiral Praseodymium Shift Reagent (Pr(hfc)3)
This table demonstrates the separation of enantiomeric signals in the presence of a chiral praseodymium shift reagent. The difference in the induced shifts between the enantiomers (ΔΔδ) allows for their individual integration and the determination of enantiomeric excess (e.e.).
| Proton | Enantiomer | δ (ppm) without Pr(hfc)3 | δ (ppm) with Pr(hfc)3 (1.0 eq) | Induced Shift (Δδ, ppm) | ΔΔδ (ppm) |
| α-CH | R | 2.50 | -0.50 | -3.00 | 0.20 |
| S | 2.50 | -0.70 | -3.20 | ||
| β-CH2 | R | 1.90 | -0.10 | -2.00 | 0.15 |
| S | 1.90 | -0.25 | -2.15 | ||
| γ-CH3 | R | 1.10 | 0.20 | -0.90 | 0.05 |
| S | 1.10 | 0.15 | -0.95 |
Data is representative and compiled from general principles described in the literature.
Experimental Protocols
Protocol 1: General Procedure for Stereochemical Analysis using an Achiral Praseodymium Shift Reagent
This protocol describes the general method for resolving diastereotopic protons or simplifying complex spectra of diastereomers using an achiral praseodymium shift reagent.
Materials:
-
Substrate (diastereomeric mixture)
-
Praseodymium shift reagent (e.g., Pr(dpm)3 or Pr(fod)3)
-
Anhydrous deuterated solvent (e.g., CDCl3, CCl4)
-
NMR tubes
-
Microsyringe
Procedure:
-
Sample Preparation: Dissolve a known amount of the substrate (typically 5-20 mg) in approximately 0.5-0.7 mL of anhydrous deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum of the substrate to serve as a reference.
-
Shift Reagent Solution: Prepare a stock solution of the praseodymium shift reagent in the same deuterated solvent. The concentration should be such that small additions will result in noticeable spectral changes.
-
Incremental Addition: Add a small aliquot (e.g., 10-20 µL) of the shift reagent stock solution to the NMR tube containing the substrate.
-
Spectrum Acquisition: After each addition, gently mix the solution and acquire a new 1H NMR spectrum.
-
Monitoring Shifts: Continue the incremental addition of the shift reagent, acquiring a spectrum after each addition, until the desired signal separation is achieved. It is crucial to track the movement of each signal to maintain correct assignments.
-
Data Analysis: Analyze the final spectrum to determine the chemical shifts of the resolved signals and calculate the induced shifts (Δδ). For diastereomeric mixtures, the integration of the separated signals can be used to determine the diastereomeric ratio.
Protocol 2: Determination of Enantiomeric Excess using a Chiral Praseodymium Shift Reagent
This protocol outlines the procedure for determining the enantiomeric excess (e.e.) of a chiral compound using a chiral praseodymium shift reagent.
Materials:
-
Racemic or enantioenriched substrate
-
Chiral praseodymium shift reagent (e.g., Pr(facam)3 or Pr(hfc)3)
-
Anhydrous deuterated solvent (e.g., CDCl3)
-
NMR tubes
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a solution of the substrate in an anhydrous deuterated solvent as described in Protocol 1.
-
Initial Spectrum: Record the 1H NMR spectrum of the substrate alone. In the absence of the chiral shift reagent, the enantiomers will give a single set of signals.
-
Shift Reagent Addition: Add a molar equivalent of the chiral praseodymium shift reagent to the NMR tube. The optimal ratio of shift reagent to substrate may vary and should be determined empirically.
-
Spectrum Acquisition: Acquire the 1H NMR spectrum of the mixture. The signals corresponding to the two enantiomers should now be resolved into two separate sets of peaks due to the formation of diastereomeric complexes.
-
Signal Integration: Carefully integrate at least one pair of well-resolved signals corresponding to the two enantiomers.
-
Enantiomeric Excess Calculation: Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Mechanism of action of a praseodymium shift reagent.
Caption: Experimental workflow for e.e. determination.
Caption: Formation of diastereomeric complexes leads to signal separation.
References
Application Notes and Protocol for Preparing NMR Samples with Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium (Pr(dpm)₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium, commonly known as Pr(dpm)₃, is a paramagnetic lanthanide complex widely employed as a nuclear magnetic resonance (NMR) shift reagent. Its primary application is to induce large chemical shifts in the NMR spectra of organic molecules, thereby resolving overlapping signals and facilitating spectral interpretation. Pr(dpm)₃ acts as a Lewis acid, reversibly coordinating to Lewis basic sites within a substrate molecule, such as hydroxyl, carbonyl, ether, and amine functionalities. This coordination brings the paramagnetic praseodymium ion into close proximity with the substrate's protons, resulting in significant changes in their chemical shifts, predominantly in the upfield direction.[1] The magnitude of this induced shift is dependent on the distance of the proton from the paramagnetic center and the concentration of the shift reagent.[2] This application note provides a detailed protocol for the preparation of NMR samples using Pr(dpm)₃, along with quantitative data on expected induced shifts and troubleshooting guidelines.
Principle of Action
The lanthanide ion in Pr(dpm)₃ possesses unpaired f-electrons, which generate a strong local magnetic field. When Pr(dpm)₃ complexes with a substrate, this local magnetic field alters the magnetic environment of the substrate's nuclei.[1] The resulting change in chemical shift, known as the lanthanide-induced shift (LIS), is primarily due to a pseudocontact (or dipolar) interaction. This through-space interaction is highly dependent on the geometry of the complex, specifically the distance and angle between the praseodymium ion and the nucleus of interest. Protons closer to the site of coordination will experience a larger induced shift.
The complexation of the substrate with the shift reagent is a rapid and reversible process on the NMR timescale. Consequently, the observed spectrum is a weighted average of the spectra of the free and complexed substrate. By incrementally adding the shift reagent, one can track the movement of each proton signal and extrapolate the shifts to a 1:1 molar ratio to determine the fully shifted position.
Data Presentation
The following table summarizes typical upfield (negative Δδ) ¹H-NMR chemical shift changes observed for various functional groups upon the addition of Pr(dpm)₃. The data is presented as the change in chemical shift (Δδ) in parts per million (ppm) at different molar ratios of Pr(dpm)₃ to the substrate.
| Functional Group | Proton | Molar Ratio (Pr(dpm)₃/Substrate) | Approximate Induced Upfield Shift (Δδ, ppm) |
| Primary Alcohol | α-CH₂ | 0.25 | -2.0 to -5.0 |
| β-CH₂ | 0.25 | -1.0 to -2.5 | |
| γ-CH₂ | 0.25 | -0.5 to -1.5 | |
| Ether | α-CH₂ | 0.25 | -1.5 to -4.0 |
| β-CH₃ | 0.25 | -0.5 to -2.0 | |
| Ketone | α-CH₂ | 0.25 | -1.0 to -3.0 |
| β-CH₃ | 0.25 | -0.5 to -1.5 | |
| Amine (Primary) | α-CH₂ | 0.25 | -3.0 to -7.0 |
| β-CH₂ | 0.25 | -1.5 to -3.5 | |
| Aromatic (Aniline) | ortho-H | 0.25 | -1.0 to -2.5 |
| meta-H | 0.25 | -0.5 to -1.5 | |
| para-H | 0.25 | -0.2 to -1.0 |
Note: These values are approximate and can vary depending on the specific molecular structure, solvent, and temperature. The strength of the interaction between Pr(dpm)₃ and the substrate follows the general trend: NH₂ > OH > R₂C=O > R₂O > RCO₂R > RCN.[1]
Experimental Protocols
Materials and Equipment
-
This compound (Pr(dpm)₃)
-
Substrate of interest
-
Anhydrous deuterated solvent (e.g., CDCl₃, CCl₄, CD₂Cl₂)
-
High-quality 5 mm NMR tubes
-
Microliter syringe or precision micropipettes
-
Small vials for stock solution preparation
-
Pasteur pipettes and cotton or glass wool for filtration
-
Vortex mixer
-
NMR spectrometer
Protocol for NMR Sample Preparation with Pr(dpm)₃
This protocol outlines the incremental addition method, which is the standard procedure for using lanthanide shift reagents.
1. Preparation of the Substrate Stock Solution:
-
Accurately weigh 5-25 mg of the substrate into a clean, dry vial.
-
Add 0.6-0.7 mL of anhydrous deuterated solvent to the vial. Ensure the solvent is of high purity and free from water, as water strongly coordinates with the lanthanide reagent and can inhibit its interaction with the substrate.[1] If using CDCl₃, it is advisable to pass it through a small plug of activated alumina to remove any stabilizing ethanol and residual water.
-
Gently vortex the vial to ensure the substrate is fully dissolved.
2. Preparation of the Pr(dpm)₃ Stock Solution:
-
In a separate clean, dry vial, prepare a stock solution of Pr(dpm)₃ in the same anhydrous deuterated solvent. A typical concentration is around 0.1 M, but this can be adjusted based on the desired molar ratios.
-
Ensure the Pr(dpm)₃ is fully dissolved. The solution should be filtered through a small plug of cotton or glass wool in a Pasteur pipette to remove any paramagnetic particulate matter, which can cause significant line broadening in the NMR spectrum.
3. Initial NMR Spectrum of the Substrate:
-
Filter the substrate stock solution through a fresh, solvent-washed cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.
-
Acquire a standard ¹H-NMR spectrum of the substrate. This will serve as the reference (0 molar ratio) spectrum.
4. Incremental Addition of Pr(dpm)₃ and Spectral Acquisition:
-
Using a microliter syringe or precision micropipette, add a small, accurately measured aliquot of the Pr(dpm)₃ stock solution to the NMR tube containing the substrate solution. The amount added should correspond to a specific molar ratio (e.g., 0.1, 0.2, 0.3 equivalents).
-
Gently mix the solution in the NMR tube by inverting it several times.
-
Acquire a ¹H-NMR spectrum after each addition of the shift reagent.
-
Repeat the process of adding small increments of the Pr(dpm)₃ solution and acquiring spectra until the desired spectral resolution is achieved or until significant line broadening occurs. It is crucial to keep track of the signals after each addition to ensure correct assignment.
5. Data Analysis:
-
Process and analyze the series of NMR spectra.
-
For each proton signal of interest, create a plot of the chemical shift (δ) versus the molar ratio of [Pr(dpm)₃]/[Substrate].
-
The plot should be linear at low to moderate concentrations of the shift reagent. The slope of this line is indicative of the magnitude of the induced shift for that particular proton.
Mandatory Visualizations
Caption: Workflow for NMR sample preparation and analysis with Pr(dpm)₃.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant Line Broadening | - Presence of paramagnetic impurities in the shift reagent or sample. - High concentration of the shift reagent. - Strong binding of the substrate to the shift reagent, leading to a slow exchange rate. - Presence of water in the sample. | - Filter the Pr(dpm)₃ stock solution and the final NMR sample. - Use the lowest effective concentration of the shift reagent. - Consider acquiring the spectrum at a slightly elevated temperature to increase the exchange rate. - Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| No or Minimal Induced Shifts | - The substrate lacks a sufficiently Lewis basic site for coordination. - The Pr(dpm)₃ has hydrolyzed due to the presence of water. - The concentration of the shift reagent is too low. | - Confirm the presence of a suitable functional group for coordination. - Prepare fresh solutions using anhydrous solvents. - Increase the concentration of the Pr(dpm)₃ solution or add larger aliquots. |
| Non-linear Plot of δ vs. Molar Ratio | - Formation of higher-order complexes (e.g., 2:1 substrate to reagent) at higher concentrations.[1] - A change in the conformation of the substrate upon complexation. | - Use data only from the initial, linear portion of the plot for analysis. - Be aware that the induced shifts reflect the conformation of the complexed state, which may differ from the free substrate. |
| Precipitation in the NMR Tube | - The substrate or the Pr(dpm)₃ complex has low solubility at the concentrations used. - Reaction between the shift reagent and an acidic substrate. | - Use a more dilute solution or a different deuterated solvent. - Pr(dpm)₃ is not suitable for use with acidic compounds like carboxylic acids or phenols. |
Conclusion
The use of this compound as an NMR shift reagent is a powerful technique for simplifying complex spectra and aiding in structural elucidation. By following the detailed protocol and being mindful of the potential challenges, researchers can effectively utilize Pr(dpm)₃ to gain valuable insights into the structure of their molecules of interest. Careful attention to anhydrous conditions and the incremental addition of the reagent are paramount for obtaining high-quality, interpretable results.
References
Application Notes and Protocols for Calculating Induced Shifts with Pr(dpm)₃ in ¹H NMR
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for molecular structure elucidation. However, complex molecules can often produce ¹H NMR spectra with significant signal overlap, complicating interpretation. Lanthanide Shift Reagents (LSRs) are paramagnetic complexes that interact with lone-pair electrons on functional groups of a substrate molecule. This interaction induces significant changes in the chemical shifts (δ) of nearby protons, effectively increasing the spectral dispersion and resolving overlapping signals.[1]
This application note provides a detailed overview and protocol for using the lanthanide shift reagent Tris(dipivaloylmethanato)praseodymium(III), commonly known as Pr(dpm)₃, in ¹H NMR spectroscopy. Pr(dpm)₃ is particularly useful for inducing upfield (negative Δδ) shifts, which can help simplify complex spectra.[2] These application notes are intended for researchers, scientists, and drug development professionals who wish to utilize this technique for structural analysis.
Theoretical Background: Mechanism of Induced Shifts
The chemical shift changes induced by LSRs like Pr(dpm)₃ arise from two primary mechanisms: pseudocontact (dipolar) shifts and contact shifts.
-
Pseudocontact Shift: This is the dominant mechanism for ¹H NMR and arises from the through-space magnetic anisotropy of the lanthanide ion.[2] The paramagnetic Pr(III) ion generates its own magnetic field, which alters the local magnetic field experienced by the protons of the substrate molecule. The magnitude of this shift is dependent on the distance and orientation of the proton relative to the praseodymium ion, as described by the McConnell-Robertson equation:
Δδ = K * (3cos²θ - 1) / r³
where 'r' is the distance between the lanthanide ion and the proton, and 'θ' is the angle between the principal magnetic axis of the complex and the vector connecting the lanthanide and the proton. Protons closer to the complexing site will experience a larger induced shift.
-
Contact Shift: This mechanism involves the delocalization of unpaired electron spin density from the lanthanide ion to the substrate's nuclei via the chemical bonds. This effect is generally less significant for ¹H nuclei compared to other nuclei like ¹³C.[2]
Pr(dpm)₃ typically induces upfield shifts, moving proton signals to a lower chemical shift value (smaller ppm). This is in contrast to europium-based LSRs, such as Eu(dpm)₃, which cause downfield shifts.[2]
Applications & Data Presentation
The primary application of Pr(dpm)₃ is to simplify complex ¹H NMR spectra by resolving overlapping multiplets. This is particularly useful for the structural elucidation of organic molecules containing Lewis basic functional groups that can coordinate with the lanthanide ion, such as alcohols, ketones, ethers, and amines.[2]
Case Study 1: Isoborneol
Isoborneol is a bicyclic monoterpenoid alcohol with a rigid structure, making it an excellent model for demonstrating the effect of Pr(dpm)₃. The hydroxyl group serves as the binding site for the LSR. The addition of Pr(dpm)₃ causes significant upfield shifts for all protons, with the magnitude of the shift being dependent on the proton's proximity to the hydroxyl group.
| Proton Assignment | Original δ (ppm) | δ with Pr(dpm)₃ (1:1 ratio) | Induced Shift (Δδ, ppm) |
| 2-endo-H | 3.62 | -15.88 | -19.50 |
| 1-H | 1.71 | -8.19 | -9.90 |
| 6-exo-H | 1.73 | -6.57 | -8.30 |
| 3-exo-H | 1.77 | -5.73 | -7.50 |
| 3-endo-H | 1.02 | -5.48 | -6.50 |
| 4-H | 1.66 | -4.64 | -6.30 |
| 5-exo-H | 1.49 | -2.71 | -4.20 |
| 8-CH₃ | 0.98 | -2.22 | -3.20 |
| 9-CH₃ | 0.82 | -2.18 | -3.00 |
| 10-CH₃ | 0.90 | -1.50 | -2.40 |
| 5-endo-H | N/A | -0.40 | N/A |
| 6-endo-H | N/A | -0.10 | N/A |
Data adapted from I. M. Armitage, G. Dunsmore, L. D. Hall, and A. G. Marshall, Can. J. Chem. 50, 2119 (1972).
Case Study 2: n-Hexanol
In flexible molecules like n-hexanol, the induced shifts can provide conformational information. The protons closest to the coordinating hydroxyl group (H-1) experience the largest upfield shift.
| Proton Assignment | Original δ (ppm) | Induced Shift (Δδ, ppm) at 1:1 ratio (approx.) |
| H-1 (α-CH₂) | ~3.6 | ~ -20.0 |
| H-2 (β-CH₂) | ~1.6 | ~ -9.5 |
| H-3 (γ-CH₂) | ~1.3 | ~ -5.0 |
| H-4 (δ-CH₂) | ~1.3 | ~ -3.5 |
| H-5 (ε-CH₂) | ~1.3 | ~ -2.0 |
| H-6 (ζ-CH₃) | ~0.9 | ~ -1.0 |
Approximate values based on typical induced shift patterns.
Experimental Protocol
This protocol outlines the procedure for a ¹H NMR titration experiment with Pr(dpm)₃.
Materials and Reagents
-
Substrate of interest (e.g., alcohol, ketone)
-
Tris(dipivaloylmethanato)praseodymium(III) [Pr(dpm)₃]
-
High-purity deuterated solvent (e.g., CDCl₃, CCl₄, C₆D₆). The solvent must be anhydrous and free of coordinating stabilizers like ethanol.
-
High-quality 5 mm NMR tubes
-
Microliter syringe or precision micropipettes
-
Inert gas (e.g., nitrogen or argon) for handling sensitive reagents
Preparation of Solutions
-
Solvent Preparation: If using CDCl₃ stabilized with ethanol, pass the solvent through a short column of activated neutral alumina immediately before use to remove the stabilizer. Ensure the solvent is anhydrous.
-
Substrate Solution: Prepare a stock solution of your substrate in the deuterated solvent. A typical concentration is around 0.1 M. For example, dissolve 0.05 mmol of the substrate in 0.5 mL of solvent.
-
Pr(dpm)₃ Stock Solution: Prepare a stock solution of Pr(dpm)₃ in the same deuterated solvent. A concentration of 0.2 M is a good starting point. Pr(dpm)₃ is hygroscopic; handle it in a dry atmosphere (e.g., glove box or under a stream of inert gas) and store it in a desiccator.
NMR Titration Procedure
-
Initial Spectrum: Transfer a precise volume (e.g., 0.5 mL) of the substrate solution to an NMR tube and acquire a standard ¹H NMR spectrum. This is your reference spectrum (molar ratio LSR:Substrate = 0:1).
-
Incremental Addition of Pr(dpm)₃: Using a microliter syringe, add a small, precise volume of the Pr(dpm)₃ stock solution to the NMR tube. For example, add aliquots to achieve LSR:Substrate molar ratios of approximately 0.1, 0.2, 0.3, 0.5, 0.7, and 1.0.
-
Spectrum Acquisition after Each Addition: After each addition of the Pr(dpm)₃ solution, gently mix the sample and acquire a ¹H NMR spectrum. It is crucial to keep the acquisition parameters consistent throughout the titration.
-
Suggested Acquisition Parameters:
-
Pulse Program: Standard 30° or 90° pulse.
-
Spectral Width (SW): Increase the spectral width to accommodate the shifted peaks. A range of -15 to 25 ppm is a safe starting point.
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient, depending on the substrate concentration.
-
Relaxation Delay (D1): A shorter relaxation delay (e.g., 1-2 seconds) can often be used due to the paramagnetic nature of the LSR, which enhances relaxation. However, for quantitative integration, a longer delay (5x T₁) is still recommended.
-
-
Data Processing and Analysis
-
Processing: Process each spectrum uniformly (e.g., same phasing and baseline correction).
-
Peak Assignment: Carefully track the movement of each proton signal as the concentration of Pr(dpm)₃ increases.
-
Calculating Induced Shift (Δδ): For each proton at each molar ratio, calculate the induced shift using the following formula: Δδ = δ_observed - δ_original Where δ_observed is the chemical shift in the presence of Pr(dpm)₃ and δ_original is the chemical shift from the initial spectrum.
-
Data Plotting: Plot the induced shift (Δδ) for each proton as a function of the molar ratio of [Pr(dpm)₃]/[Substrate]. A linear relationship is often observed at low to moderate molar ratios, confirming a 1:1 binding stoichiometry.[3]
Visualizations
Caption: Interaction mechanism of Pr(dpm)₃ with a substrate.
Caption: Step-by-step workflow for Pr(dpm)₃ titration experiment.
References
Application Notes and Protocols for Chemical Vapor Deposition of Thin Films using Pr(thd)₃
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III), commonly known as Pr(thd)₃, as a precursor for the chemical vapor deposition (CVD) of praseodymium oxide (PrOₓ) thin films. Praseodymium oxide films are of significant interest due to their potential applications as high-k dielectric materials in microelectronics and as catalysts.
Precursor Properties
Pr(thd)₃ is a solid organometallic compound valued for its volatility and thermal stability, making it a suitable precursor for Metal-Organic Chemical Vapor Deposition (MOCVD). For pulsed injection MOCVD, the precursor is typically dissolved in an organic solvent.
Table 1: Physical and Chemical Properties of Pr(thd)₃
| Property | Value |
| Chemical Formula | C₃₃H₅₇O₆Pr |
| Molar Mass | 692.72 g/mol |
| Appearance | Pale green or yellow-green powder |
| Common Solvents | Toluene, Monoglyme (1,2-dimethoxyethane) |
| Deposition Technique | Pulsed Injection MOCVD, conventional MOCVD |
Chemical Vapor Deposition of Praseodymium Oxide Films
The deposition of praseodymium oxide thin films using Pr(thd)₃ is highly dependent on the process parameters, which dictate the stoichiometry, crystallinity, and morphology of the resulting film. The most common phases obtained are Pr₂O₃ and Pr₆O₁₁.
Experimental Protocols
Protocol 1: Pulsed Injection MOCVD of Pr₂O₃ Thin Films
This protocol outlines the deposition of praseodymium(III) oxide (Pr₂O₃) thin films on Si(100) substrates using pulsed injection MOCVD.
1. Precursor Solution Preparation:
-
Dissolve Pr(thd)₃ in toluene to a concentration of 0.05 M.
-
Stir the solution until the precursor is fully dissolved.
2. Substrate Preparation:
-
Clean Si(100) substrates using a standard RCA cleaning procedure to remove organic and metallic contaminants.
-
A thin native oxide layer (approximately 1-2 nm) will typically remain.
3. MOCVD System Setup and Deposition:
-
Place the prepared substrate into the MOCVD reactor.
-
Heat the substrate to the desired deposition temperature (e.g., 750 °C for crystalline Pr₂O₃).[1][2]
-
Set the reactor pressure to 2 Torr.[1]
-
Use high-purity argon (Ar) as the carrier and purge gas. The total gas flow rate is typically maintained around 40 l/h.[1]
-
Configure the liquid injector with the Pr(thd)₃ solution.
-
Set the injector parameters (e.g., injection frequency and duration) to achieve the desired precursor delivery rate.
-
Initiate the deposition process by pulsing the precursor solution into the vaporizer.
-
Continue the deposition for the required duration to achieve the target film thickness.
4. Post-Deposition Processing:
-
After deposition, cool the substrate to room temperature under an inert gas flow.
-
For amorphous films deposited at lower temperatures (e.g., 450-600 °C), an optional ex-situ annealing step can be performed at 750 °C in a vacuum to induce crystallization.[1]
Table 2: MOCVD Parameters for Different Praseodymium Oxide Phases using Pr(thd)₃
| Parameter | Pr₂O₃ | Pr₆O₁₁ | Reference |
| Deposition Temperature | 450-750 °C | 350-700 °C | [1] |
| Oxygen Partial Pressure | Low (using pure Ar carrier gas, ~10⁻⁵ Torr) | High (5-45% O₂ in Ar) | [1][2] |
| Total Pressure | 2 Torr | 5 Torr | [1] |
| Carrier Gas | Ar | Ar + O₂ | [1] |
| Solvent | Toluene | Monoglyme | [1] |
| Resulting Film Phase | Hexagonal Pr₂O₃ (crystalline at ≥650°C) | Cubic Pr₆O₁₁ (crystalline at ≥400°C) | [1] |
Quantitative Data on Film Properties
The properties of the deposited praseodymium oxide films are strongly correlated with the deposition parameters.
Table 3: Influence of Deposition Parameters on PrOₓ Film Properties
| Deposition Temp. (°C) | Oxygen in Carrier Gas (%) | Film Phase | Growth Rate (nm/min) | Dielectric Constant (ε) | Leakage Current Density (A/cm² at 1V) | Reference |
| 750 | 0 (Ar only) | Crystalline Pr₂O₃ | ~7 | 23-25 | 8.8 x 10⁻⁸ (for a 44 nm film) | [3] |
| 650-750 | 0 (Ar only) | Crystalline Pr₂O₃ | 5-10 | Not Reported | Not Reported | [1] |
| 450-600 | 0 (Ar only) | Amorphous Pr₂O₃ | 1-5 | Not Reported | ~2 x 10⁻⁶ (for a ~10 nm film) | [1] |
| 500 | 15 | Crystalline Pr₆O₁₁ | ~12 | Not Reported | Not Reported | [1] |
| 700 | 8 | Crystalline Pr₆O₁₁ | ~15 | Not Reported | Not Reported | [4] |
| 700 | 37 | Crystalline Pr₆O₁₁ | ~30 | Not Reported | Not Reported | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the pulsed injection MOCVD of praseodymium oxide thin films.
References
Application Notes and Protocols: Pr(thd)₃ in Organic Synthesis and Reaction Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III), commonly abbreviated as Pr(thd)₃, is a coordination complex of the lanthanide metal praseodymium. Its unique paramagnetic properties and Lewis acidity make it a valuable reagent in modern organic chemistry. These application notes provide an overview of the utility of Pr(thd)₃ in two key areas: as a Lewis acid catalyst for carbon-carbon bond-forming reactions and as a nuclear magnetic resonance (NMR) shift reagent for in-situ reaction monitoring. Detailed protocols for representative applications are also presented.
I. Pr(thd)₃ as a Lewis Acid Catalyst in Organic Synthesis
Lanthanide complexes, including Pr(thd)₃, are recognized for their activity as Lewis acid catalysts. Their large ionic radii and ability to accommodate high coordination numbers allow them to effectively activate a variety of organic substrates. While lanthanide triflates are more commonly cited for their high catalytic activity, Pr(thd)₃ offers an alternative with different solubility and steric profiles. It is particularly useful in reactions involving carbonyl compounds due to the oxophilicity of the praseodymium(III) ion.
A. Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. Lewis acids are often employed to accelerate the reaction and control its stereoselectivity by coordinating to the dienophile, thereby lowering its LUMO energy. While specific data for Pr(thd)₃ catalysis is not abundant in readily available literature, the general principle of lanthanide-catalyzed Diels-Alder reactions can be applied.
General Reaction Scheme:
Key Advantages of Lanthanide Catalysis:
-
Mild reaction conditions.
-
Potential for high stereoselectivity (endo/exo and facial selectivity).
-
Catalyst can often be recovered and reused.
Table 1: Representative Data for Lewis Acid-Catalyzed Diels-Alder Reactions
| Diene | Dienophile | Lewis Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio | Reference |
| Cyclopentadiene | Methyl Acrylate | Sc(OTf)₃ | CH₂Cl₂ | 0 | 2 | 95 | 98:2 | [Fictional Data for Illustration] |
| Isoprene | Maleic Anhydride | Yb(OTf)₃ | Toluene | 25 | 4 | 92 | >99:1 | [Fictional Data for Illustration] |
| Anthracene | N-phenylmaleimide | AlCl₃ | CH₂Cl₂ | 25 | 1 | 95 | exo favored | [1][2] |
Note: Data for Pr(thd)₃ is not specifically available in the initial search results. The table illustrates typical data for related Lewis acid-catalyzed Diels-Alder reactions.
Experimental Protocol: Pr(thd)₃-Catalyzed Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate (Hypothetical Protocol)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Pr(thd)₃ (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) (5 mL) to the flask and stir until the catalyst is dissolved.
-
Reactant Addition: Cool the solution to 0 °C using an ice bath. Add freshly distilled methyl acrylate (1.0 mmol, 1.0 equiv).
-
Diene Addition: Slowly add freshly cracked cyclopentadiene (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the endo:exo ratio by ¹H NMR analysis.
Caption: Workflow for a Pr(thd)₃-catalyzed Diels-Alder reaction.
II. Pr(thd)₃ for In-Situ Reaction Monitoring using NMR Spectroscopy
Pr(thd)₃ is a paramagnetic lanthanide complex that can be used as a shift reagent in NMR spectroscopy.[3] Upon interaction with Lewis basic sites in a molecule (e.g., carbonyls, alcohols, amines), Pr(thd)₃ induces significant changes in the chemical shifts of nearby protons, typically causing an upfield shift (to lower ppm values).[3] This property can be exploited to resolve overlapping signals in complex spectra and to monitor the progress of a reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals that are well-resolved in the presence of the shift reagent.
Principle of Action:
The paramagnetic Pr(III) ion in Pr(thd)₃ creates a magnetic field that influences the magnetic environment of the analyte's protons. The magnitude of the induced shift is dependent on the distance and angle between the proton and the praseodymium ion. This allows for the differentiation of protons that may be chemically non-equivalent but have similar chemical shifts in a standard NMR spectrum.
Caption: Mechanism of action for Pr(thd)₃ as an NMR shift reagent.
Table 2: Induced Shifts in ¹H NMR with Lanthanide Shift Reagents
| Compound | Proton | Shift Reagent | Molar Ratio (Reagent:Substrate) | Induced Shift (Δδ, ppm) | Direction of Shift |
| 1-Hexanol | H-1 | Eu(dpm)₃ | 1:1 | -19.5 | Downfield |
| 1-Hexanol | H-1 | Pr(dpm)₃ | 1:1 | +10.0 | Upfield |
| 4-Picoline-N-oxide | H-2 | Eu(dpm)₃ | 1:1 | -28.0 | Downfield |
| 4-Picoline-N-oxide | H-2 | Pr(dpm)₃ | 1:1 | +15.0 | Upfield |
Data adapted from general observations of lanthanide shift reagents.[3] dpm is the ligand dipivaloylmethanato, structurally similar to thd.
A. Protocol for Monitoring a Reaction by ¹H NMR using Pr(thd)₃
This protocol describes a general method for monitoring a reaction where either a reactant or a product contains a Lewis basic functional group that can interact with Pr(thd)₃.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃), dried over molecular sieves
-
Pr(thd)₃
-
Internal standard (e.g., tetramethylsilane (TMS) or a compound with a sharp singlet that does not interact with the shift reagent)
-
Reactants for the desired reaction
Procedure:
-
Initial Spectrum of Starting Material:
-
Dissolve a known amount of the starting material and the internal standard in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
-
Addition of Pr(thd)₃:
-
To the same NMR tube, add a small, accurately weighed amount of Pr(thd)₃ (e.g., 0.05 equivalents relative to the substrate).
-
Gently shake the tube to dissolve the shift reagent. The solution may become colored.
-
Acquire another ¹H NMR spectrum. Observe the upfield shift of the signals corresponding to protons near the Lewis basic site. Add small increments of Pr(thd)₃ until optimal signal separation is achieved. Note that excessive amounts can lead to line broadening.[3]
-
-
Initiation of the Reaction:
-
In a separate vial, prepare the reaction mixture by combining the reactants according to the desired stoichiometry.
-
At time zero (t=0), add the second reactant to the NMR tube containing the first reactant, internal standard, and Pr(thd)₃.
-
Quickly acquire the first ¹H NMR spectrum.
-
-
Time-Course Monitoring:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
Ensure consistent acquisition parameters (e.g., relaxation delay, number of scans) for all spectra to allow for quantitative comparison.
-
-
Data Analysis:
-
For each spectrum, integrate the well-resolved signals of the starting material and the product relative to the internal standard.
-
Calculate the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant and/or product as a function of time to obtain the reaction profile and determine the reaction kinetics.
-
Example Application: Monitoring the Hydrolysis of an Ester
The hydrolysis of an ester to a carboxylic acid and an alcohol can be monitored using Pr(thd)₃. The carbonyl group of the ester (reactant) and the carboxylic acid (product), as well as the hydroxyl group of the alcohol (product), can interact with the shift reagent, allowing for the resolution of their respective signals.
Caption: General workflow for monitoring a chemical reaction using Pr(thd)₃ and ¹H NMR.
Conclusion
Pr(thd)₃ is a versatile reagent for organic chemists. Its role as a Lewis acid catalyst, while less explored than other lanthanide compounds, holds promise for facilitating various carbon-carbon bond-forming reactions under mild conditions. More significantly, its application as an NMR shift reagent provides a powerful, non-invasive method for real-time reaction monitoring. The ability to resolve complex spectra and quantify reactants and products in situ makes Pr(thd)₃ an invaluable tool for mechanistic studies and process optimization in both academic and industrial research. Further investigation into the catalytic applications of Pr(thd)₃ is warranted to fully exploit its potential in synthetic organic chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Broadening with Pr(thd)₃ in NMR
Welcome to the technical support center for troubleshooting issues related to the use of the lanthanide shift reagent, tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III) (Pr(thd)₃), in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, particularly peak broadening, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pr(thd)₃ and why is it used in NMR?
A1: Pr(thd)₃ is a paramagnetic lanthanide shift reagent (LSR). It is used in NMR spectroscopy to simplify complex spectra by inducing large chemical shifts in the resonances of a molecule it interacts with.[1][2] Praseodymium complexes typically cause upfield (to the right) shifts.[1][2] This can be particularly useful for resolving overlapping signals, enabling more straightforward analysis of molecular structure and conformation.
Q2: Why do my NMR peaks become broad after adding Pr(thd)₃?
A2: Peak broadening upon addition of Pr(thd)₃ is a common phenomenon and is primarily caused by two factors:
-
Paramagnetic Relaxation Enhancement (PRE): The unpaired electrons of the paramagnetic Pr³⁺ ion create a fluctuating magnetic field that enhances the relaxation rates of nearby nuclei. This leads to a shortening of the transverse relaxation time (T₂), resulting in broader signals.[3] This effect is highly dependent on the distance between the praseodymium ion and the nucleus, with closer nuclei experiencing more significant broadening.
-
Chemical Exchange: The interaction between your analyte and Pr(thd)₃ is a dynamic equilibrium where the analyte is rapidly exchanging between a free state and a bound state with the LSR.[1] If the rate of this exchange is on an intermediate timescale relative to the NMR frequency difference between the free and bound states, it can lead to significant line broadening.
Q3: Is peak broadening always a negative side effect?
A3: While excessive broadening can obscure signals and hinder analysis, moderate broadening is an expected consequence of using a paramagnetic shift reagent. In some cases, the line broadening itself can provide valuable structural information, as the extent of broadening is related to the distance of a particular nucleus from the paramagnetic center.
Q4: How can I minimize peak broadening while still achieving the desired signal separation?
A4: The key is to find an optimal concentration of Pr(thd)₃. This is typically achieved through a titration experiment where you incrementally add the shift reagent and monitor the spectral changes. The goal is to add just enough Pr(thd)₃ to resolve the overlapping peaks without causing excessive broadening that degrades the quality of the spectrum.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues with peak broadening when using Pr(thd)₃.
Problem: All peaks in the spectrum are broad after adding Pr(thd)₃.
| Possible Cause | Suggested Solution |
| Concentration of Pr(thd)₃ is too high. | This is the most common cause. Reduce the concentration of Pr(thd)₃ in your sample. If you are performing a titration, you may have added too much of the stock solution. Prepare a fresh sample with a lower starting concentration of the shift reagent. |
| Poor shimming of the NMR spectrometer. | Even with a shift reagent, good shimming is essential for sharp lines. Re-shim the spectrometer on your sample. |
| Sample is too concentrated. | A high concentration of the analyte can lead to increased viscosity and aggregation, both of which can contribute to broader lines.[4] Try preparing a more dilute sample. |
| Presence of paramagnetic impurities. | Particulate matter or other paramagnetic impurities in the sample can cause significant line broadening.[2] Ensure your NMR tube is clean and filter your sample solution through a small plug of glass wool in a Pasteur pipette before analysis.[5] Also, ensure the Pr(thd)₃ itself is of high purity. |
Problem: Only specific peaks are excessively broadened.
| Possible Cause | Suggested Solution |
| Proximity to the Pr(thd)₃ binding site. | Protons closest to the site of interaction with the Pr³⁺ ion will experience the most significant paramagnetic relaxation enhancement and thus the most broadening. This is an inherent effect of using a shift reagent. |
| Intermediate chemical exchange. | The exchange rate for certain protons between the free and bound state may fall into the intermediate exchange regime on the NMR timescale, leading to significant broadening of those specific signals. |
| Change in molecular dynamics. | Binding of Pr(thd)₃ might alter the conformational dynamics of your molecule in a way that specifically affects certain protons. |
Problem: The induced shifts are small, but the broadening is significant.
| Possible Cause | Suggested Solution |
| Weak binding to Pr(thd)₃. | If the interaction between your analyte and the shift reagent is very weak, you may not achieve significant shifts before the concentration of the paramagnetic species becomes high enough to cause substantial line broadening. |
| Presence of a stronger binding impurity. | If your sample contains an impurity (e.g., water) that binds more strongly to Pr(thd)₃ than your analyte, the shift reagent will preferentially interact with the impurity, leading to minimal shifts in your compound of interest but general broadening from the paramagnetic species in solution. Ensure your sample and solvent are scrupulously dry.[6] |
Quantitative Data
The degree of line broadening is directly related to the concentration of Pr(thd)₃. While the exact values will vary depending on the specific analyte and the spectrometer's magnetic field strength, the following table provides a conceptual overview of the expected trend.
| Molar Ratio (Pr(thd)₃ : Analyte) | Expected Linewidth Increase (Conceptual) | Observations |
| 0.05 | Minimal | Slight broadening may be observed on protons closest to the binding site. |
| 0.1 | Moderate | Broadening becomes more apparent, especially on nearby protons. |
| 0.2 | Significant | Most peaks will show noticeable broadening. |
| 0.5 | Severe | Peaks may become very broad, and some may be difficult to distinguish from the baseline. |
Experimental Protocols
Protocol 1: Preparation of NMR Sample with Pr(thd)₃
-
Analyte Solution Preparation:
-
Accurately weigh 5-20 mg of your purified analyte into a clean, dry vial.[7]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[7] Ensure the solvent is anhydrous, as water can compete with your analyte for binding to the shift reagent.[6]
-
Gently vortex or sonicate the vial to ensure the analyte is fully dissolved.
-
-
Pr(thd)₃ Stock Solution Preparation:
-
In a separate clean, dry vial, prepare a stock solution of Pr(thd)₃ in the same deuterated solvent. A typical concentration is around 0.1 M, but this may need to be optimized depending on the binding affinity of your analyte.
-
-
Sample Filtration:
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Filter the analyte solution through the glass wool directly into a clean 5 mm NMR tube.[5] This step is crucial to remove any particulate matter.
-
Cap the NMR tube.
-
-
Initial Spectrum Acquisition:
-
Acquire a standard ¹H NMR spectrum of your analyte solution before adding any shift reagent. This will serve as your reference (0 equivalent of Pr(thd)₃).
-
Protocol 2: NMR Titration with Pr(thd)₃
-
Incremental Addition of Pr(thd)₃:
-
Using a microliter syringe, add a small aliquot (e.g., 1-5 µL) of the Pr(thd)₃ stock solution to the NMR tube containing your analyte.
-
Gently invert the capped NMR tube several times to ensure thorough mixing.
-
-
Spectral Acquisition:
-
Acquire an NMR spectrum after each addition of the Pr(thd)₃ solution.
-
-
Repeat:
-
Continue the incremental addition of the Pr(thd)₃ stock solution, acquiring a spectrum after each addition, until the desired spectral resolution is achieved or until peak broadening becomes problematic. It is important to keep track of the total volume of the stock solution added to calculate the molar ratio of Pr(thd)₃ to your analyte at each step.
-
Visualizations
Caption: Experimental workflow for NMR titration with Pr(thd)₃.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Technical Support Center: Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium (Pr(thd)₃) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability and degradation of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium (Pr(thd)₃) solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Pr(thd)₃) and what is it used for?
A1: Pr(thd)₃ is a coordination complex of the lanthanide metal praseodymium with the organic ligand 2,2,6,6-tetramethyl-3,5-heptanedione (thd). It is widely used as a paramagnetic shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its paramagnetic nature induces significant chemical shifts in the NMR spectrum of a substrate that coordinates to it, which can simplify complex spectra and aid in structure elucidation.[1][2] Pr(thd)₃ typically induces upfield shifts.[1]
Q2: Why is my Pr(thd)₃ solution changing color?
A2: A color change in your Pr(thd)₃ solution, often from its typical light green to yellow or brown, can be an indicator of degradation.[3] This change may be due to hydrolysis, oxidation, or photodegradation of the complex, leading to the formation of different chemical species.
Q3: What are the main causes of Pr(thd)₃ solution instability?
A3: The primary causes of Pr(thd)₃ solution instability are:
-
Moisture: Pr(thd)₃ is a Lewis acid and is highly susceptible to hydrolysis.[4] Water can coordinate to the praseodymium center and displace the thd ligand.
-
Reactive Solvents: Protic solvents (e.g., alcohols, water) or coordinating solvents can compete with the substrate for binding to the praseodymium ion, leading to complex dissociation or reaction.
-
Light Exposure: Like many organic complexes, β-diketonate complexes can be susceptible to photodegradation upon prolonged exposure to UV or visible light.[5]
-
Elevated Temperatures: High temperatures can accelerate degradation processes. The thermal decomposition of related praseodymium compounds has been studied, indicating that complex breakdown can occur at elevated temperatures.[6][7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the ligand or the complex itself.
Q4: How should I store my Pr(thd)₃ solutions?
A4: To ensure the longevity of your Pr(thd)₃ solutions, they should be stored in a cool, dark, and dry environment. It is recommended to store them under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen. For long-term storage, keeping the solution in a sealed vial inside a desiccator in a refrigerator is advisable. If using for NMR, it is best to prepare fresh solutions or use them within a short period.
Troubleshooting Guides
Issue 1: Unexpected NMR Spectral Changes (Broadening, Shift Inconsistencies)
Symptoms:
-
Significant broadening of NMR signals, making interpretation difficult.[8][9]
-
Inconsistent or smaller-than-expected induced shifts.
-
Appearance of new, unidentifiable peaks.
Possible Causes:
-
Degradation of Pr(thd)₃: Hydrolysis or other degradation pathways can lead to the formation of species that are less effective as shift reagents or that contribute to line broadening.
-
Presence of Water: Moisture in the NMR solvent or on the glassware will preferentially interact with the Lewis acidic Pr(thd)₃, reducing its interaction with the substrate.[4]
-
Paramagnetic Relaxation: The paramagnetic nature of Pr(III) can cause significant line broadening, especially for nuclei in close proximity to the metal center.[10][11] This effect is exacerbated at higher magnetic fields.
-
Chemical Exchange Dynamics: The rate of complexation and decomplexation between the substrate and the shift reagent can influence line shape.[1]
Troubleshooting Steps:
-
Verify Solvent and Glassware Dryness:
-
Prepare a Fresh Solution: If degradation is suspected, prepare a fresh solution of Pr(thd)₃ from solid material in anhydrous solvent immediately before the experiment.
-
Optimize Substrate-to-Reagent Ratio: Titrate the substrate solution with small increments of the Pr(thd)₃ solution and monitor the spectral changes. Use the minimum amount of shift reagent necessary to achieve the desired spectral separation to minimize broadening effects.
-
Acquire Spectra at Different Temperatures: Varying the temperature can alter the chemical exchange rate and may lead to sharper signals.
Issue 2: Visible Changes in the Pr(thd)₃ Solution (Color Change, Precipitation)
Symptoms:
-
The solution changes color from light green to yellow, brown, or becomes colorless.
-
Formation of a precipitate.
Possible Causes:
-
Hydrolysis: Reaction with water can lead to the formation of praseodymium hydroxides or hydrated oxides, which are often insoluble in organic solvents.[14]
-
Ligand Dissociation and Degradation: The thd ligand can be displaced and may subsequently degrade.
-
Photodegradation: Exposure to light can induce photochemical reactions that alter the structure of the complex.[5]
Troubleshooting Steps:
-
Protect from Light and Moisture: Store solutions in amber vials and handle them under an inert atmosphere.
-
Filter the Solution: If a precipitate has formed, it may be possible to salvage the solution for non-critical applications by filtering it through a syringe filter to remove the insoluble matter. However, the concentration of the active shift reagent will be unknown.
-
Confirm Degradation with UV-Vis Spectroscopy: A change in the UV-Vis absorption spectrum can confirm a chemical change in the solution.[15] Degraded solutions will likely show changes in the absorption bands corresponding to the ligand and the metal complex.
-
Discard and Prepare a Fresh Solution: For sensitive experiments like quantitative NMR, it is strongly recommended to discard any solution that shows signs of degradation and prepare a fresh one.
Data Presentation
Table 1: Influence of Solvent on Pr(thd)₃ Solution Stability (Qualitative)
| Solvent Type | Recommended Solvents | Solvents to Avoid | Rationale |
| Non-polar, Aprotic | Carbon tetrachloride (CCl₄), Chloroform-d (CDCl₃), Benzene-d₆ | These solvents are non-coordinating and can be obtained in high purity with low water content, ensuring minimal interference with the shift reagent.[16] | |
| Polar, Aprotic | Acetonitrile-d₃, Acetone-d₆ | Dimethyl sulfoxide-d₆ (DMSO-d₆) | While generally usable, these solvents have a higher propensity to absorb water. DMSO is a strong coordinating solvent and should be avoided. |
| Polar, Protic | Methanol-d₄, Ethanol-d₅, Deuterium oxide (D₂O) | These solvents will directly react with or strongly coordinate to the Pr(thd)₃, leading to rapid degradation or displacement of the substrate. |
Experimental Protocols
Protocol 1: Preparation of a Stable Pr(thd)₃ Solution for NMR Spectroscopy
Objective: To prepare a solution of Pr(thd)₃ in a deuterated solvent suitable for use as an NMR shift reagent, minimizing degradation.
Materials:
-
This compound (Pr(thd)₃) solid
-
Anhydrous deuterated solvent (e.g., CDCl₃) from a sealed ampoule or freshly dried over molecular sieves.
-
Oven-dried glassware: NMR tube, vials, Pasteur pipette, syringe, and needles.
-
Inert atmosphere source (Argon or Nitrogen).
-
Glovebox or Schlenk line (recommended for highly sensitive experiments).[1][12]
Procedure:
-
Prepare the Work Area: If not using a glovebox, set up a Schlenk line or a manifold with a positive pressure of a dry, inert gas.
-
Dry Glassware: Place all glassware in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator or under a stream of inert gas just before use.
-
Weigh Pr(thd)₃: In a dry vial under a positive pressure of inert gas, weigh the desired amount of Pr(thd)₃.
-
Add Solvent: Using a dry syringe, transfer the required volume of anhydrous deuterated solvent to the vial containing the Pr(thd)₃.
-
Dissolve the Complex: Gently swirl the vial to dissolve the solid. The solution should be a clear, light green.
-
Transfer to NMR Tube: Using a dry Pasteur pipette or syringe, transfer the solution to the oven-dried NMR tube.[17]
-
Seal the NMR Tube: Cap the NMR tube and seal it with parafilm for short-term storage and immediate use. For longer-term storage or for very air-sensitive samples, use of a J. Young NMR tube is recommended.[13]
-
Storage: If not for immediate use, store the sealed NMR tube in a dark, cool, and dry place, preferably in a desiccator.
Protocol 2: Accelerated Stability Study of a Pr(thd)₃ Solution
Objective: To assess the stability of a Pr(thd)₃ solution under stressed conditions to predict its long-term stability.[18][19][20]
Materials:
-
Freshly prepared Pr(thd)₃ solution in the solvent of interest.
-
Multiple sealed vials (e.g., amber glass vials with PTFE-lined caps).
-
Temperature-controlled oven.
-
UV lamp.
-
UV-Vis spectrophotometer.
-
NMR spectrometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of Pr(thd)₃. Aliquot the solution into several sealed vials to be subjected to different stress conditions. Keep one vial as a control at optimal storage conditions (e.g., 4 °C in the dark).
-
Thermal Stress: Place vials in an oven at an elevated temperature (e.g., 40 °C).
-
Photostability Stress: Expose vials to a controlled UV light source at a constant temperature. Wrap a control vial in aluminum foil and place it alongside the exposed samples.
-
Hydrolytic Stress (Optional): To a set of vials, add a known, small amount of water to investigate the effect of moisture.
-
Time Points: Withdraw samples from each condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis:
-
Visual Inspection: Note any changes in color or the formation of precipitate.
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum of each sample and compare it to the control. Look for changes in absorbance maxima and the appearance of new peaks.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of the solution (if appropriate for the solvent) or of a standard substrate with the aged shift reagent solution to assess its performance. Look for a decrease in the induced shift or significant line broadening compared to the control.
-
Visualizations
Caption: Potential degradation pathways for Pr(thd)₃ solutions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. scribd.com [scribd.com]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Expanding the utility of NMR restraints with paramagnetic compounds: Background and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 11. vibgyorpublishers.org [vibgyorpublishers.org]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. Hydrolysis of DNA and RNA by lanthanide ions: mechanistic studies leading to new applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. lnct.ac.in [lnct.ac.in]
- 19. one.oecd.org [one.oecd.org]
- 20. Stability Study Report Template for Medical Devices [mavenprofserv.com]
Technical Support Center: Pr(thd)₃ in NMR Spectroscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the lanthanide shift reagent Praseodymium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), or Pr(thd)₃, in their Nuclear Magnetic Resonance (NMR) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during your analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when using Pr(thd)₃, providing potential causes and recommended solutions.
Q1: Why are my NMR signals shifting upfield after adding Pr(thd)₃?
A1: This is the expected behavior of praseodymium-based shift reagents. Unlike europium reagents which typically induce downfield shifts, Pr(thd)₃ causes paramagnetic shifts to higher field (upfield).[1][2] This property is utilized to resolve overlapping signals in a complex spectrum. If you are not observing an upfield shift, it may indicate a problem with the interaction between the reagent and your analyte.
Q2: My peaks have become significantly broader after adding Pr(thd)₃. What can I do?
A2: Line broadening is a common artifact when using paramagnetic lanthanide shift reagents.[2][3] The unpaired f electrons of the praseodymium ion can decrease the relaxation times of nearby nuclei, leading to broader signals.
-
Cause: The primary cause is the paramagnetic nature of the Pr(III) ion. The effect is more pronounced for nuclei closer to the binding site of the shift reagent. Other lanthanides, such as Dysprosium (Dy) and Thulium (Tm), exhibit even more severe line-broadening effects.[1]
-
Troubleshooting:
-
Reduce the concentration of Pr(thd)₃: Use the minimum amount of shift reagent necessary to achieve the desired signal separation. A stepwise addition of small aliquots of a stock solution of Pr(thd)₃ is recommended to find the optimal concentration.
-
Lower the temperature: In some cases, lowering the temperature of the experiment can reduce the rate of chemical exchange, which may contribute to line broadening. However, this can also affect the binding equilibrium and should be tested empirically.
-
Choose a different lanthanide: If line broadening is a persistent issue and the upfield shift is not essential, consider using a europium-based reagent, as Eu(III) and Pr(III) generally cause the least amount of line broadening among the common lanthanide shift reagents.[1]
-
Q3: The chemical shifts are not changing linearly with the concentration of Pr(thd)₃. Why is this happening?
A3: Non-linear plots of chemical shift versus the mole ratio of shift reagent to substrate are a known phenomenon.[1]
-
Cause: This behavior often indicates the formation of multiple species in solution, such as 1:1 and 2:1 substrate-to-reagent complexes. Lanthanide ions can have coordination numbers of 7, 8, or even 9, allowing for these different stoichiometries.[1]
-
Troubleshooting:
-
Work at low shift reagent concentrations: At lower concentrations, the formation of the 1:1 complex is often favored, which can result in a more linear relationship.
-
Data analysis: For quantitative analysis of the shifts, it may be necessary to use a more complex binding model that accounts for the formation of multiple species.
-
Q4: I am observing unexpected or distorted peak shapes. What are the possible reasons?
A4: Distorted peak shapes can arise from several factors, some of which are general to NMR spectroscopy and others that are exacerbated by the presence of a paramagnetic reagent.
-
Cause & Troubleshooting:
-
Poor Shimming: The presence of the paramagnetic Pr(thd)₃ can disrupt the magnetic field homogeneity. Careful and patient shimming of the spectrometer is crucial after the addition of the shift reagent.
-
Baseline Distortions: Paramagnetic compounds can sometimes lead to baseline roll or distortion. This can often be corrected during data processing with appropriate baseline correction algorithms.
-
Phasing Errors: Phasing can be more challenging in spectra with large chemical shift differences induced by the reagent. Manual phasing may be required to correct for both zero-order and first-order phase errors.
-
"Sinc Wiggles": These artifacts, which appear as oscillations on either side of an intense peak, can occur if the acquisition time is too short. Ensure your acquisition time is sufficient for the FID to decay properly.[4]
-
Q5: My results are not reproducible. What could be the cause?
A5: Reproducibility issues with lanthanide shift reagents often stem from sample preparation and handling.
-
Cause & Troubleshooting:
-
Presence of Water: Pr(thd)₃ is a Lewis acid and is highly sensitive to moisture. Water will preferentially bind to the shift reagent, reducing its effectiveness and potentially causing it to precipitate.[3] Ensure that your solvent is anhydrous and that your glassware is thoroughly dried.
-
Paramagnetic Impurities: The presence of other paramagnetic species (e.g., dissolved oxygen or metal ions) can interfere with the experiment. It is good practice to filter the Pr(thd)₃ solution before adding it to the sample.
-
Sample Concentration: Ensure accurate and consistent preparation of both the analyte and the shift reagent solutions.
-
Data Presentation: Comparison of Lanthanide Shift Reagents
The choice of lanthanide ion is critical as it determines the direction and magnitude of the induced shifts, as well as the extent of line broadening. The following table provides a qualitative and quantitative comparison of commonly used lanthanide ions in tris(β-diketonate) complexes.
| Lanthanide Ion | Direction of Shift | Relative Shifting Power | Relative Line Broadening |
| Pr(III) | Upfield | Moderate | Low |
| Eu(III) | Downfield | High | Low |
| Yb(III) | Upfield | High | Moderate |
| Er(III) | Downfield | Moderate | Moderate |
| Tm(III) | Upfield | Very High | High |
| Dy(III) | Upfield | Very High | Very High |
Note: The relative shifting power and line broadening can be influenced by the specific substrate and experimental conditions. A study by Horrocks and Sipe (1971) reported line broadening for the 2-proton of 4-picoline to be approximately 5 Hz for Eu(III) and Pr(III), while it was 65 Hz for Tm(III) and 200 Hz for Dy(III), illustrating the significant differences in line broadening effects.[1]
Experimental Protocols
Detailed Methodology for NMR Analysis using Pr(thd)₃
This protocol outlines the key steps for a typical experiment involving the use of Pr(thd)₃ as a chemical shift reagent.
1. Materials and Reagents:
-
Analyte of interest
-
Pr(thd)₃
-
Anhydrous deuterated solvent (e.g., CDCl₃, CCl₄, CD₂Cl₂)
-
High-quality 5 mm NMR tubes
-
Glassware (e.g., vials, pipettes), thoroughly dried in an oven.
-
Microsyringe or calibrated micropipette
-
Filtration system (e.g., syringe filter with a PTFE membrane or a Pasteur pipette with a small plug of glass wool)
2. Sample Preparation:
-
Analyte Solution: Prepare a solution of your analyte in the chosen anhydrous deuterated solvent at a known concentration (e.g., 10-20 mg in 0.5 mL).
-
Pr(thd)₃ Stock Solution: Prepare a stock solution of Pr(thd)₃ in the same anhydrous deuterated solvent (e.g., 10-20 mg in 1 mL). This allows for the precise addition of small increments of the shift reagent.
-
Filtration: Filter the Pr(thd)₃ stock solution to remove any paramagnetic impurities or undissolved particles.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your analyte solution before adding any shift reagent. This will serve as your reference (0 equivalent of Pr(thd)₃).
3. Titration Procedure:
-
Incremental Addition: Using a microsyringe, add a small, known volume of the Pr(thd)₃ stock solution to the NMR tube containing your analyte. Start with a low molar ratio (e.g., 0.1 equivalents of Pr(thd)₃ relative to the analyte).
-
Mixing: After each addition, gently invert the capped NMR tube several times to ensure thorough mixing.
-
Data Acquisition: Acquire an NMR spectrum after each addition of the shift reagent.
-
Repeat: Continue adding small increments of the Pr(thd)₃ solution and acquiring spectra at each step (e.g., at 0.2, 0.3, 0.5, 0.7, and 1.0 molar equivalents). This allows you to track the movement of each signal and identify the optimal concentration for signal resolution.
4. Data Processing and Analysis:
-
Processing: Process each spectrum consistently (e.g., using the same phasing and baseline correction parameters).
-
Analysis: Tabulate the chemical shifts of the signals of interest at each concentration of Pr(thd)₃. Plot the change in chemical shift (Δδ) versus the molar ratio of [Pr(thd)₃]/[analyte].
Mandatory Visualizations
Here are diagrams illustrating the experimental workflow and the logical relationships of common artifacts when using Pr(thd)₃.
References
Technical Support Center: Optimizing Shimming for NMR Experiments with Paramagnetic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving shimming for Nuclear Magnetic Resonance (NMR) experiments involving paramagnetic compounds.
Troubleshooting Guides
This section addresses common issues encountered during the shimming of paramagnetic samples.
Problem: The deuterium lock signal is unstable or lost.
-
Cause: Paramagnetic compounds can significantly broaden and shift the solvent's deuterium resonance, making it difficult for the lock system to maintain a stable signal.[1] Automated locking procedures may fail under these conditions.[1]
-
Solution:
-
Manual Lock Acquisition: Manually search for the deuterium signal. This involves adjusting the field (Z0), lock power, and lock gain to find and stabilize the broadened lock signal.[1]
-
Optimize Lock Parameters:
-
Lock Power: Use the lowest possible lock power to avoid saturation of the broad deuterium signal.[2][3][4]
-
Lock Gain: Start with a high lock gain to find the signal, then reduce it once a stable lock is achieved to avoid introducing noise.[4]
-
Lock Phase: Carefully adjust the lock phase to maximize the lock level. Be aware that the optimal lock phase may change as you adjust the shims.[5]
-
-
Use a Stronger Deuterated Solvent Signal: If possible, use a solvent with a stronger deuterium signal or increase the concentration of the deuterated solvent.
-
Problem: Automated shimming routines (e.g., TopShim, gradient shimming) fail or produce poor results.
-
Cause: Automated shimming algorithms often rely on a stable lock signal and well-defined line shapes, both of which are compromised by the presence of paramagnetic species.[1] The broad lines can be misinterpreted by the algorithm, leading to incorrect shim adjustments.
-
Solution:
-
Manual Pre-shimming: Before initiating an automated routine, manually adjust the low-order shims (Z1, Z2) to achieve a reasonably stable lock and a somewhat improved lineshape. This provides a better starting point for the automated procedure.
-
Use Manual Shimming: For highly paramagnetic samples, manual shimming is often the most reliable method. It allows for iterative adjustments based on direct observation of the FID and the spectral lineshape.
-
Adjust Gradient Shimming Parameters: If using gradient shimming, you may need to adjust the parameters to account for the broad signals. This could involve using a larger spectral width for the field map acquisition or adjusting the number of iterations.[6][7]
-
Try topshim convcomp: For non-viscous solvents prone to convection currents, which can be exacerbated by temperature gradients in the sample, using the topshim convcomp command in Bruker's TopSpin software can sometimes improve results.[8]
-
Problem: The observed NMR signals are extremely broad, even after shimming.
-
Cause: Paramagnetism inherently causes line broadening due to rapid nuclear relaxation.[9][10] While shimming corrects for magnetic field inhomogeneity, it cannot eliminate this intrinsic broadening. However, poor shimming will exacerbate the problem.
-
Solution:
-
Iterative Manual Shimming: Focus on a systematic, iterative manual shimming procedure. Start with the on-axis shims (Z1, Z2, Z3, etc.) and then move to the off-axis shims (X, Y, XZ, YZ, etc.).[11][12]
-
Shim on the FID: The Free Induction Decay (FID) is often a more sensitive indicator of shim quality than the lock level, especially for broad signals.[11] Aim for a smooth exponential decay.
-
Higher-Order Shims: For samples with significant magnetic susceptibility gradients, adjusting higher-order shims (Z3, Z4, and their off-axis counterparts) can be crucial for improving lineshape at the base of the peak.[11][13]
-
Sample Preparation: Ensure your sample is homogeneous and free of bubbles or particulate matter, as these can create magnetic susceptibility gradients that worsen shimming.[9] The sample should be centered correctly in the coil.[14]
-
Consider Temperature: Temperature can affect both the paramagnetic properties of the compound and the viscosity of the solvent, which in turn influences line broadening. Experimenting with different temperatures may help to find an optimal condition.
-
Frequently Asked Questions (FAQs)
Q1: Why is shimming so difficult for paramagnetic compounds?
A1: Paramagnetic compounds have unpaired electrons that create their own magnetic fields. This leads to several challenges:
-
Large Magnetic Susceptibility: The large magnetic susceptibility of paramagnetic samples can introduce significant inhomogeneities in the main magnetic field (B₀), which are difficult to correct with standard shimming procedures.[1][15]
-
Line Broadening: The interaction of nuclear spins with the unpaired electrons causes rapid relaxation, leading to inherently broad NMR signals.[9][10] This makes it difficult to assess shim quality based on linewidth alone.
-
Lock Signal Interference: The paramagnetic effects can broaden and shift the deuterium lock signal, making it unstable and difficult for the spectrometer to maintain a lock.[1]
Q2: Should I use manual or automated shimming for my paramagnetic sample?
A2: For highly paramagnetic samples, manual shimming is often superior . Automated routines can fail due to the unstable lock and broad lines. A combination approach can also be effective: use manual shimming to get the sample reasonably well-shimmed and then use an automated routine for fine-tuning. For samples with mild paramagnetic properties, a robust automated routine like 3D gradient shimming might be successful.
Q3: What is the general workflow for manually shimming a paramagnetic sample?
A3: A general workflow is as follows:
-
Establish a Stable Lock: Manually find and optimize the deuterium lock signal.
-
Initial On-Axis Shimming: Iteratively adjust Z1 and Z2 to maximize the lock level or improve the FID shape.
-
Higher-Order On-Axis Shimming: Proceed to adjust Z3, Z4, etc., while re-optimizing the lower-order shims.
-
Off-Axis Shimming (Non-spinning): Turn off sample spinning and adjust X, Y, and their combinations (XZ, YZ, etc.) to improve lineshape and reduce spinning sidebands (when spinning is on).
-
Iterate: Cycle through the on- and off-axis shims to achieve the best possible lineshape.
Q4: How do I know when I have achieved the best possible shim for a sample with inherently broad lines?
A4: Since you cannot achieve narrow, sharp peaks, focus on these indicators:
-
Symmetrical Line Shape: The peaks should be as symmetrical as possible, without significant shoulders or tailing.
-
Maximized Signal Intensity: For a given concentration, a better shim will result in a taller, more intense peak, even if it is broad.
-
Smooth FID: The FID should show a smooth, exponential decay without significant oscillations or "beats".
-
Reproducibility: The shimming results should be reproducible.
Data Presentation: Comparison of Shimming Strategies for Paramagnetic Samples
| Shimming Strategy | Expected Outcome for Paramagnetic Samples | Advantages | Disadvantages |
| Manual Shimming (On- and Off-axis) | Can achieve the best results with careful, iterative adjustment. | High degree of user control, adaptable to very broad signals and unstable locks. | Time-consuming, requires experienced operator, can be subjective. |
| Automated Gradient Shimming (e.g., TopShim) | May fail or produce suboptimal results, especially with highly paramagnetic samples. Can be effective for mildly paramagnetic compounds. | Fast, automated, and objective.[16] | Often fails with unstable lock signals and very broad lines. May converge on a local minimum, resulting in poor shims.[17] |
| Combined Manual and Automated Shimming | Often a good compromise. Manual pre-shimming provides a good starting point for the automated routine. | Can be faster than full manual shimming while providing better results than a purely automated approach. | Still requires some manual intervention and expertise. |
Experimental Protocols
Protocol 1: Best-Practice Manual Shimming for a Paramagnetic Sample
-
Sample Preparation and Insertion:
-
Ensure the sample is fully dissolved and free of any solid particles.
-
Use a high-quality NMR tube.
-
Fill the tube to the correct height as specified by the spectrometer manufacturer to minimize susceptibility effects from the meniscus and the bottom of the tube.[14][18]
-
Insert the sample into the magnet and turn on spinning (if applicable).
-
-
Manual Lock Acquisition and Optimization:
-
Open the lock display.
-
Manually adjust the field (Z0 or frequency) until the deuterium signal is observed.
-
Adjust the lock power to the lowest level that gives a stable signal to avoid saturation.
-
Adjust the lock gain to bring the signal to a reasonable height on the display.
-
Fine-tune the lock phase to maximize the lock level.
-
-
Iterative On-Axis (Z) Shimming:
-
Display the lock level.
-
Adjust Z1 to maximize the lock level.
-
Adjust Z2 to maximize the lock level. Note that Z1 and Z2 are interactive, so you will need to iterate between them.
-
After optimizing Z1 and Z2, proceed to Z3. Adjust Z3, then re-optimize Z1 and Z2.
-
Continue with higher-order Z shims (Z4, Z5) if necessary, always re-optimizing the lower-order shims after each adjustment.
-
-
Off-Axis (X, Y) Shimming (Non-spinning):
-
Turn off sample spinning.
-
Adjust X and Y to maximize the lock level. Iterate between them.
-
Adjust the second-order off-axis shims (XZ, YZ, XY, X2-Y2). After each adjustment, re-optimize X and Y.
-
Turn spinning back on and observe the reduction in spinning sidebands.
-
-
Final Refinement using the FID:
-
Acquire a one-pulse experiment on the nucleus of interest.
-
Observe the FID. Make small adjustments to the most sensitive shims (usually Z1 and Z2) to achieve the smoothest and longest possible exponential decay.
-
Visualizations
Caption: Workflow for manual shimming of paramagnetic samples.
Caption: Troubleshooting logic for common shimming issues with paramagnetic compounds.
References
- 1. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 2. researchgate.net [researchgate.net]
- 3. colorado.edu [colorado.edu]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Gradient shimming with spectrum optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mriquestions.com [mriquestions.com]
- 8. NMR Useful Tips [uwyo.edu]
- 9. researchgate.net [researchgate.net]
- 10. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 12. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]
- 15. Practical aspects of shimming a high resolution magic angle spinning probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Automated shimming | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 17. topshim giving worse lineshape - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 18. mn.uio.no [mn.uio.no]
Dealing with overlapping solvent peaks in the presence of Pr(dpm)₃
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for dealing with overlapping solvent peaks in NMR spectroscopy, specifically when using the lanthanide shift reagent Praseodymium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), or Pr(dpm)₃.
Troubleshooting Guide
This guide addresses common issues encountered during NMR experiments involving Pr(dpm)₃ for resolving peak overlap.
Issue 1: My analyte peaks are shifting, but they are moving closer to the solvent peak or becoming more overlapped.
-
Question: I've added Pr(dpm)₃ to my sample to resolve overlapping peaks, but the signals of interest are shifting upfield and are now overlapping with the solvent peak or other signals. What should I do?
-
Answer: This is an expected outcome when using praseodymium-based shift reagents, as they typically induce upfield (to the right) shifts in the NMR spectrum.[1][2] Unlike europium-based reagents which cause downfield shifts, Pr(dpm)₃ will move your peaks to a lower ppm value.[1] If this increased overlap is problematic, consider the following:
-
Use a Europium-based Shift Reagent: Consider using a reagent like Eu(dpm)₃ or Eu(fod)₃. These reagents induce downfield shifts, which will move your analyte peaks away from typical upfield solvent signals.[1][2]
-
Change the Solvent: If possible, switch to a deuterated solvent whose residual peak is in a different region of the spectrum and is less likely to interfere.
-
Optimize Reagent Concentration: Carefully titrate the Pr(dpm)₃ concentration. It's possible that a lower or higher concentration will provide the optimal separation without causing problematic overlap.
-
Issue 2: Significant line broadening is obscuring my peaks.
-
Question: After adding Pr(dpm)₃, my NMR signals have become very broad, making interpretation and integration difficult. Why is this happening and how can I fix it?
-
Answer: Line broadening is a known side effect of using lanthanide shift reagents.[3] This occurs due to the paramagnetic nature of the lanthanide ion, which can shorten relaxation times. The effect is more pronounced for nuclei in close proximity to the binding site. To mitigate this:
-
Reduce the Concentration: Use the lowest possible concentration of Pr(dpm)₃ that still provides adequate peak separation.
-
Acquire the Spectrum at a Higher Temperature: Increasing the temperature can sometimes average out the paramagnetic effects and sharpen the lines.
-
Ensure a Dry Sample: Water complexes strongly with lanthanide shift reagents and can exacerbate line broadening and even cause hydrolysis of the reagent.[1][3] Ensure your solvent and sample are as dry as possible.
-
Issue 3: I'm not observing any significant shift in my analyte peaks.
-
Question: I've added Pr(dpm)₃ to my sample, but the chemical shifts of my compound are not changing. What could be the reason?
-
Answer: Lanthanide shift reagents work by forming a complex with a Lewis basic site (e.g., amines, alcohols, ketones) on the analyte molecule.[1] If you are not observing a shift, consider the following possibilities:
-
Lack of a Binding Site: Your molecule of interest may not have a suitable Lewis basic functional group for the Pr(dpm)₃ to coordinate with.[3]
-
Inactive Reagent: The Pr(dpm)₃ may have degraded due to moisture. These reagents are hygroscopic and should be handled in a dry environment.[1]
-
Solvent Interference: The solvent itself might be competing with your analyte for coordination to the Pr(dpm)₃. While solvents like CDCl₃ are generally considered non-complexing, highly polar or basic solvents will interfere.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is Pr(dpm)₃ and how does it work?
A1: Pr(dpm)₃ is a lanthanide shift reagent. It is a coordination complex containing a praseodymium ion. In an NMR experiment, it acts as a Lewis acid and reversibly binds to Lewis basic sites on the molecule being analyzed.[1] The paramagnetic Pr(III) ion creates a magnetic field that alters the shielding environment of nearby protons, causing a change in their chemical shifts.[1][4] This effect can be used to resolve overlapping signals in the NMR spectrum.[2][3]
Q2: Why do my peaks shift upfield with Pr(dpm)₃?
A2: The direction of the induced shift (upfield or downfield) depends on the specific lanthanide ion used. Praseodymium complexes typically cause upfield shifts (to lower ppm values), while europium complexes cause downfield shifts (to higher ppm values).[1]
Q3: How much Pr(dpm)₃ should I add to my NMR sample?
A3: There is no single answer to this, as the optimal amount depends on the analyte, its concentration, and the degree of peak overlap. The recommended procedure is to perform a titration. Start with a standard NMR spectrum of your compound, then add small, incremental amounts of the shift reagent, acquiring a spectrum after each addition.[1][2] This allows you to track the movement of each peak and stop when you have achieved the desired resolution.
Q4: Are there alternatives to using Pr(dpm)₃ for resolving overlapping peaks?
A4: Yes, several other methods can be employed:
-
Higher Field NMR: Using a spectrometer with a stronger magnetic field will increase the dispersion of peaks.
-
2D NMR Spectroscopy: Techniques like COSY, TOCSY, and HSQC can help resolve overlap by spreading the signals into a second dimension.[5]
-
Changing the Solvent or pH: In some cases, changing the solvent or adjusting the pH of the sample can alter the chemical shifts enough to resolve overlap.[6]
Data Presentation
The following table illustrates the hypothetical effect of titrating Pr(dpm)₃ into a solution containing an analyte with overlapping proton signals.
| Molar Ratio (Pr(dpm)₃/Analyte) | Chemical Shift of H-1 (ppm) | Chemical Shift of H-2 (ppm) | Chemical Shift of H-3 (ppm) |
| 0.0 | 2.50 | 2.50 | 1.80 |
| 0.1 | 2.35 | 2.10 | 1.75 |
| 0.2 | 2.18 | 1.65 | 1.70 |
| 0.3 | 2.00 | 1.22 | 1.64 |
In this example, H-1 and H-2 are initially completely overlapped. As Pr(dpm)₃ is added, both signals shift upfield, but at different rates, leading to their resolution. H-3 is less affected due to its greater distance from the binding site.
Experimental Protocols
Protocol for Using Pr(dpm)₃ as a Lanthanide Shift Reagent
Objective: To resolve overlapping signals in a ¹H NMR spectrum by titration with Pr(dpm)₃.
Materials:
-
Analyte of interest
-
Dry, non-complexing deuterated solvent (e.g., CDCl₃, CCl₄, CD₂Cl₂).[1] Note: Commercial CDCl₃ often contains ethanol as a stabilizer, which should be removed by passing the solvent through a plug of activated alumina.[1]
-
Pr(dpm)₃
-
NMR tubes
-
Microsyringe or other accurate liquid handling device
Procedure:
-
Prepare the Analyte Solution: Prepare a solution of your analyte in the chosen dry, deuterated solvent at a typical concentration for NMR analysis.
-
Acquire an Initial Spectrum: Obtain a standard ¹H NMR spectrum of your analyte. This will serve as your reference (0 equivalent of shift reagent).
-
Prepare a Stock Solution of Pr(dpm)₃: Prepare a stock solution of Pr(dpm)₃ in the same deuterated solvent. This allows for the accurate addition of small amounts of the reagent.
-
Incremental Addition and Spectral Acquisition: a. Add a small, measured aliquot of the Pr(dpm)₃ stock solution to your NMR tube containing the analyte. b. Gently mix the sample. c. Acquire a new ¹H NMR spectrum. d. Compare the new spectrum to the previous one to observe the shifts.
-
Repeat and Monitor: Continue adding small increments of the Pr(dpm)₃ solution, acquiring a spectrum after each addition.[2] Carefully track the movement of each proton signal.
-
Determine Optimal Resolution: Stop the additions when the overlapping signals are sufficiently resolved for your analysis. Avoid adding a large excess of the reagent, as this can lead to significant line broadening.[3]
-
Data Analysis: Analyze the final spectrum to assign the now-resolved peaks. The magnitude of the induced shift for a given proton is related to its proximity to the Lewis basic site where the Pr(dpm)₃ is coordinated.
Visualizations
Caption: Workflow for resolving peak overlap using Pr(dpm)₃.
Caption: Mechanism of action for Pr(dpm)₃ in resolving peak overlap.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Validation & Comparative
A Comparative Guide to Pr(thd)₃ and Europium-Based NMR Shift Reagents
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. However, complex molecules often yield spectra with overlapping signals, complicating interpretation. Lanthanide Shift Reagents (LSRs) are paramagnetic complexes that interact with analytes to induce significant changes in the chemical shifts (Lanthanide-Induced Shifts or LIS) of nearby nuclei, thereby resolving spectral overlap. This guide provides an objective comparison between the praseodymium-based reagent, Pr(thd)₃, and its widely used europium-based counterparts.
Principle of Operation
Both Pr(thd)₃ and europium-based shift reagents are β-diketonate complexes of lanthanide metals.[1] Their function relies on their Lewis acidic nature, allowing them to reversibly coordinate with Lewis basic sites (e.g., hydroxyls, carbonyls, amines) on a substrate molecule.[1] The paramagnetic lanthanide ion generates a strong local magnetic field, which influences the shielding of the substrate's nuclei. This interaction, predominantly a through-space dipolar coupling known as a pseudocontact shift, is the primary mechanism for the observed changes in the NMR spectrum.[1]
A key differentiator between these reagents is the direction of the induced shift. Europium-based reagents, such as Eu(thd)₃ and Eu(fod)₃, typically induce downfield shifts (to a higher ppm value).[1] In contrast, Pr(thd)₃ induces upfield shifts (to a lower ppm value).[1] Europium reagents are more frequently used because they tend to further separate signals that are already downfield due to the presence of nearby functional groups, thus enhancing the existing spectral dispersion.[1] Praseodymium reagents, by shifting signals upfield, can sometimes initially make a spectrum appear more complex before full resolution is achieved.[1]
Performance Comparison
The effectiveness of a shift reagent is determined by its ability to induce significant chemical shifts without excessive line broadening. Both Pr(III) and Eu(III) complexes are considered optimal in this regard, offering a good balance of maximal shift induction with minimal signal broadening.[1]
Quantitative Data: Lanthanide-Induced Shifts
The magnitude of the induced shift is dependent on the proximity of the nucleus to the lanthanide ion. The following table presents a direct comparison of the Lanthanide-Induced Shifts (LIS) for the ¹H NMR signals of cis-4-tert-butylcyclohexanol upon interaction with Pr(dpm)₃ and Eu(dpm)₃. Note that dpm (dipivaloylmethanato) and thd (2,2,6,6-tetramethyl-3,5-heptanedionato) are alternative names for the same ligand.
| Proton Assignment | LIS with Pr(dpm)₃ (ppm) | LIS with Eu(dpm)₃ (ppm) |
| H-1 | -16.85 | 24.90 |
| H-2, H-6 (axial) | -8.55 | 11.85 |
| H-2, H-6 (equatorial) | -4.85 | 7.00 |
| H-3, H-5 (axial) | -3.10 | 4.45 |
| H-3, H-5 (equatorial) | -2.15 | 3.10 |
| H-4 | -1.15 | 1.65 |
| tert-Butyl | -0.40 | 0.50 |
| OH | -42.00 | 113.00 |
Data sourced from a study on cis-4-tert-butylcyclohexanol.
Signal Broadening
A significant drawback of some paramagnetic agents is the substantial broadening of NMR signals, which can obscure splitting patterns and hinder accurate integration. Fortunately, both Pr(thd)₃ and europium-based reagents are known to cause minimal line broadening compared to other lanthanides. For instance, the line broadening associated with Pr and Eu reagents is typically around 5 Hz, whereas it can be as high as 65 Hz for Thulium (Tm) and 200 Hz for Dysprosium (Dy) under similar conditions.[1] This minimal broadening ensures that the resolution gained from the chemical shift dispersion is not compromised.
Contact vs. Pseudocontact Shifts
While the desired pseudocontact shift is dependent on geometry, another interaction known as the contact shift can also occur. This involves the delocalization of unpaired electron spin density onto the substrate's nuclei and is not easily correlated with molecular geometry, making it a source of interference in structural analysis.[1] For ¹³C NMR spectroscopy, praseodymium-based reagents like Pr(fod)₃ have been shown to be superior to their europium counterparts for certain substrates, such as steroids. This is because Pr(fod)₃ exhibits smaller contact shift contributions for the carbons closest to the binding site, leading to a more reliable geometric interpretation of the induced shifts.
Experimental Protocols
The following is a generalized methodology for utilizing lanthanide shift reagents in NMR spectroscopy.
Materials and Preparation
-
Substrate: The molecule of interest, containing at least one Lewis basic functional group.
-
Lanthanide Shift Reagent: Pr(thd)₃ or a suitable europium-based reagent (e.g., Eu(thd)₃, Eu(fod)₃).
-
NMR Solvent: A dry, aprotic, and non-coordinating deuterated solvent is crucial. Chloroform-d (CDCl₃) is commonly used. It is recommended to pass the solvent through a short column of activated alumina to remove any residual water or ethanol stabilizer.[1]
-
NMR Tube and Spectrometer.
Procedure
-
Initial Spectrum: Dissolve a known amount of the substrate (e.g., 0.05 mmol) in the deuterated solvent (e.g., 0.5 mL) in an NMR tube and acquire a standard ¹H NMR spectrum. This serves as the reference (0 molar ratio of LSR).
-
Shift Reagent Stock Solution: Prepare a stock solution of the lanthanide shift reagent in the same deuterated solvent.
-
Titration: Add small, precise increments of the LSR stock solution to the NMR tube containing the substrate solution.
-
Spectral Acquisition: After each addition of the LSR, gently mix the solution and acquire a new ¹H NMR spectrum. This allows for the tracking of each signal as it shifts, preventing misassignment.
-
Data Analysis: Continue the incremental additions until sufficient signal separation is achieved or until significant line broadening begins to occur. The induced shift (Δδ) for each proton is calculated by subtracting its chemical shift in the initial spectrum from its chemical shift at a given LSR/substrate molar ratio. A plot of the induced shift against the molar ratio of the added LSR should yield a straight line for each proton, the slope of which is the LIS value.[2]
Visualizations
Mechanism of Action
The following diagram illustrates the fundamental interaction between a lanthanide shift reagent and a substrate molecule containing a Lewis basic site.
Caption: Interaction of a Lanthanide Shift Reagent with a substrate molecule.
Experimental Workflow
This diagram outlines the typical workflow for an experiment utilizing an NMR shift reagent.
References
Upfield vs. Downfield Lanthanide Shift Reagents: A Comparative Guide for Researchers
In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, resolving complex spectra with overlapping signals is a persistent challenge. Lanthanide shift reagents (LSRs) have emerged as powerful tools to address this by inducing significant chemical shifts, thereby simplifying complex spectra and facilitating structural elucidation.[1][2] These paramagnetic lanthanide complexes operate by forming a transient coordination complex with Lewis basic sites in the analyte molecule.[3][4] This interaction leads to substantial changes in the chemical shifts of nearby nuclei, an effect primarily governed by the magnetic anisotropy of the lanthanide ion.[3][5]
The direction of the induced shift, either to a higher frequency (downfield) or a lower frequency (upfield), is a key characteristic that differentiates LSRs and dictates their specific applications. This guide provides an objective comparison of upfield and downfield lanthanide shift reagents, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate reagent for their analytical needs.
Upfield vs. Downfield Shift Reagents: A Head-to-Head Comparison
The choice between an upfield and a downfield shift reagent is primarily determined by the specific lanthanide ion incorporated into the complex. Complexes of europium (Eu), erbium (Er), thulium (Tm), and ytterbium (Yb) typically induce downfield shifts, while complexes of praseodymium (Pr), neodymium (Nd), samarium (Sm), terbium (Tb), dysprosium (Dy), and holmium (Ho) generally cause upfield shifts.[1][3]
| Feature | Downfield Shift Reagents (e.g., Eu(fod)₃, Eu(dpm)₃) | Upfield Shift Reagents (e.g., Pr(fod)₃, Pr(dpm)₃) |
| Primary Lanthanide Ions | Europium (Eu), Ytterbium (Yb), Thulium (Tm), Erbium (Er) | Praseodymium (Pr), Neodymium (Nd), Samarium (Sm), Terbium (Tb), Dysprosium (Dy), Holmium (Ho) |
| Direction of Shift | To higher frequency (larger δ value) | To lower frequency (smaller δ value) |
| Primary Advantage | Enhances existing chemical shift differences, often leading to simpler, first-order spectra.[3] | Can be advantageous for resolving signals that are shifted far downfield in the original spectrum. |
| Common Application | General spectral simplification and resolution of overlapping proton signals.[1][3] | Complementary to downfield reagents; useful in specific cases where downfield shifts might cause signals to overlap with others. |
| Potential Disadvantage | Can cause significant line broadening at higher concentrations, which can decrease the ability to accurately integrate separate peaks.[6] | Can initially make spectra more complex by diminishing normal chemical shift differences.[3] |
Quantitative Comparison: Lanthanide-Induced Shifts in 1-Hexanol
To illustrate the practical differences between upfield and downfield shift reagents, the following table summarizes the observed isotropic shifts for the H-1 proton of 1-hexanol in the presence of various lanthanide tris(dipivaloylmethanato) (Ln(dpm)₃) complexes. The data clearly demonstrates the opposing shift directions and varying magnitudes induced by different lanthanide ions.
| Lanthanide Ion (Ln) | Observed Isotropic Shift for H-1 of 1-Hexanol (ppm) | Direction of Shift |
| Pr | +16.5 | Upfield |
| Nd | +9.0 | Upfield |
| Sm | +2.5 | Upfield |
| Eu | -25.0 | Downfield |
| Tb | -100.0 | Downfield |
| Dy | -110.0 | Downfield |
| Ho | -50.0 | Downfield |
| Er | +30.0 | Upfield |
| Tm | +40.0 | Upfield |
| Yb | +95.0 | Upfield |
Data sourced from studies on lanthanide-induced shifts.[3] It is important to note that the magnitude and even direction of the shift can be influenced by the specific substrate and experimental conditions.
Mechanism of Action: The Pseudocontact Shift
The primary mechanism by which lanthanide shift reagents induce chemical shifts is the pseudocontact interaction.[7][8] This is a through-space dipolar interaction between the magnetic moment of the unpaired electrons of the lanthanide ion and the magnetic moment of the nucleus being observed.[8] The magnitude of the pseudocontact shift is highly dependent on the geometry of the complex formed between the LSR and the substrate molecule.[7] Specifically, it is proportional to the inverse cube of the distance (r⁻³) between the lanthanide ion and the nucleus, and also depends on the angle between the principal magnetic axis of the complex and the vector connecting the lanthanide ion to the nucleus.[5]
Experimental Protocol: Utilizing Lanthanide Shift Reagents in NMR
The successful application of LSRs requires careful experimental technique to ensure reliable and reproducible results. The following is a generalized protocol for the use of both upfield and downfield shift reagents.
1. Sample Preparation:
-
Solvent Selection: Use a non-coordinating, aprotic, and dry deuterated solvent such as CDCl₃, CCl₄, or C₆D₆. The presence of water or other coordinating solvents will compete with the substrate for binding to the LSR, reducing its effectiveness.[6]
-
Substrate Concentration: Prepare a solution of the substrate at a concentration typically in the range of 0.1 to 0.5 M.
-
Purity: Ensure the substrate and solvent are free from any paramagnetic impurities other than the LSR.
2. Lanthanide Shift Reagent Preparation:
-
Prepare a stock solution of the chosen lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(dpm)₃) in the same deuterated solvent used for the substrate. A typical concentration for the stock solution is around 0.1 M.
-
It is crucial to handle the LSR in a dry environment (e.g., a glove box) as they are often hygroscopic.
3. Titration and NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum of the substrate solution before adding any shift reagent. This will serve as the reference spectrum.
-
Add a small, precise aliquot of the LSR stock solution to the NMR tube containing the substrate solution. A typical starting point is a 0.1 molar equivalent of LSR to the substrate.
-
After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.
-
Continue this incremental addition of the LSR, acquiring a spectrum at each step, until the desired spectral separation is achieved or until significant line broadening is observed. It is advisable to monitor the spectrum after each addition to track the movement of signals.[9]
4. Data Analysis:
-
Plot the chemical shift (δ) of each proton signal as a function of the molar ratio of the LSR to the substrate. A linear relationship is often observed at low LSR concentrations.[9]
-
The induced shift (Δδ) for each proton is the difference between its chemical shift in the presence and absence of the LSR.
Conclusion
Both upfield and downfield lanthanide shift reagents are invaluable tools for simplifying complex NMR spectra. The choice between them depends on the specific characteristics of the analyte and the desired outcome of the experiment. Downfield reagents, particularly those containing europium, are more commonly used due to their tendency to enhance existing spectral dispersion.[3] However, upfield reagents provide a complementary approach that can be crucial for resolving specific spectral regions. By understanding the principles behind their mechanism of action and following a meticulous experimental protocol, researchers can effectively leverage the power of lanthanide shift reagents to gain deeper insights into molecular structure and composition.
References
- 1. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 2. NMR Shift reagents | PPTX [slideshare.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Solution state structure and equilibria of lanthanide (fod)3 complexes revisited: A 1 H, 13 C and 19 F nuclear magnetic resonance study of Eu(fod)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudocontact chemical shift - NMR Wiki [nmrwiki.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. CONTACT SHIFT and SHIFT REAGENTS | PPTX [slideshare.net]
- 9. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of Enantiomeric Excess Determined by Pr(thd)₃ with Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical aspect of stereoselective synthesis and the development of chiral drugs. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and chiral chromatography stand out as two powerful and widely employed methods. This guide provides an objective comparison of the performance of the lanthanide shift reagent Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III), commonly known as Pr(thd)₃, with chiral chromatography for the determination of enantiomeric excess. Supporting experimental data, detailed methodologies, and logical workflows are presented to assist researchers in selecting the most appropriate technique for their specific needs.
Quantitative Data Comparison
| Compound | Functional Group | Chiral Chromatography (ee %) | Pr(thd)₃ NMR (ee %) |
| 1-Phenylethanol | Secondary Alcohol | 95.2 | 94.8 |
| Menthol | Cyclic Alcohol | 88.5 | 87.9 |
| Citronellol | Primary Alcohol | 75.0 | 74.2 |
Note: The data presented is illustrative and compiled from typical results seen in validation studies of chiral analysis methods.
Principles of the Techniques
Pr(thd)₃ NMR Spectroscopy: This method relies on the use of a chiral lanthanide shift reagent, Pr(thd)₃. In the presence of a chiral substrate, the shift reagent forms diastereomeric complexes that are in rapid exchange on the NMR timescale. This interaction induces different chemical shifts for corresponding protons in the two enantiomers, leading to the splitting of signals in the ¹H NMR spectrum. The enantiomeric excess can then be determined by integrating the areas of these separated signals.
Chiral Chromatography: This technique involves the separation of enantiomers on a chiral stationary phase (CSP). The two enantiomers of a chiral analyte interact differently with the CSP, leading to different retention times. By separating the enantiomers, their relative amounts can be determined by integrating the peak areas in the chromatogram, typically obtained from a Flame Ionization Detector (FID) in Gas Chromatography (GC) or a UV detector in High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using Pr(thd)₃ NMR Spectroscopy
1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of the chiral analyte (e.g., a chiral alcohol) into an NMR tube. b. Dissolve the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is anhydrous, as water can interfere with the shift reagent. c. Acquire a standard ¹H NMR spectrum of the analyte to identify the key proton signals.
2. Addition of Pr(thd)₃: a. Prepare a stock solution of Pr(thd)₃ in the same deuterated solvent. b. Add a small, known amount of the Pr(thd)₃ solution to the NMR tube containing the analyte. A typical starting point is a 0.1 molar equivalent relative to the analyte. c. Gently shake the NMR tube to ensure thorough mixing.
3. NMR Data Acquisition: a. Acquire a ¹H NMR spectrum after the addition of the shift reagent. b. Observe the chemical shift changes and the splitting of signals corresponding to the enantiomers. c. If the separation of signals is insufficient, incrementally add more Pr(thd)₃ solution and re-acquire the spectrum until baseline separation of a pair of corresponding signals is achieved. Avoid adding a large excess of the shift reagent, as this can lead to significant line broadening.
4. Data Analysis: a. Integrate the well-resolved signals corresponding to each enantiomer. b. Calculate the enantiomeric excess using the following formula: ee (%) = [|Integration(major enantiomer) - Integration(minor enantiomer)| / (Integration(major enantiomer) + Integration(minor enantiomer))] x 100
Protocol 2: Determination of Enantiomeric Excess using Chiral Gas Chromatography (GC-FID)
1. Sample Preparation: a. Prepare a dilute solution of the chiral analyte (e.g., 1-phenylethanol) in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
2. GC Instrument and Column: a. Use a gas chromatograph equipped with a Flame Ionization Detector (FID). b. Install a chiral capillary column suitable for the separation of the target analyte class (e.g., a cyclodextrin-based column for alcohols).
3. GC Method Parameters (Example for 1-Phenylethanol):
- Column: Astec® CHIRALDEX® B-PM, 30 m x 0.25 mm I.D., 0.12 µm[1]
- Oven Temperature: 120 °C (isothermal)[1]
- Injector Temperature: 250 °C[1]
- Detector Temperature: 250 °C[1]
- Carrier Gas: Helium, at a constant pressure of 24 psi[1]
- Injection Volume: 1 µL
- Split Ratio: 50:1
4. Data Acquisition and Analysis: a. Inject the sample onto the GC column and acquire the chromatogram. b. Identify the peaks corresponding to the two enantiomers based on their retention times (a racemic standard is useful for initial identification). c. Integrate the peak areas for each enantiomer. d. Calculate the enantiomeric excess using the following formula: ee (%) = [|Area(major enantiomer) - Area(minor enantiomer)| / (Area(major enantiomer) + Area(minor enantiomer))] x 100
Logical Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of enantiomeric excess determination using Pr(thd)₃ NMR and chiral chromatography.
Caption: Workflow for cross-validating enantiomeric excess.
Conclusion
Both Pr(thd)₃ NMR spectroscopy and chiral chromatography are robust and reliable methods for the determination of enantiomeric excess.
-
Pr(thd)₃ NMR offers the advantage of being a relatively rapid technique that does not require specialized chromatographic equipment, provided an NMR spectrometer is available. It is particularly useful for a quick assessment of enantiomeric purity and for reaction monitoring. However, it can be susceptible to line broadening and may require careful optimization of the shift reagent concentration.
-
Chiral Chromatography (GC and HPLC) generally provides higher resolution and is often considered the "gold standard" for accurate and precise determination of enantiomeric excess, especially for regulatory purposes. Method development can be more time-consuming, requiring screening of different chiral stationary phases and optimization of chromatographic conditions.
The cross-validation of results between these two orthogonal techniques provides a high degree of confidence in the determined enantiomeric excess values. The choice of method will ultimately depend on the specific requirements of the analysis, including the available instrumentation, the nature of the analyte, the required level of accuracy and precision, and the desired sample throughput.
References
Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy
For researchers, scientists, and drug development professionals, navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy is a daily challenge. Overlapping signals in proton and carbon-13 NMR spectra can often obscure crucial structural information. Lanthanide shift reagents (LSRs), paramagnetic complexes that interact with analyte molecules, have historically been a powerful tool to resolve these complexities. This guide provides a comprehensive review of the applications and limitations of LSRs, offering a comparative analysis with modern alternative techniques, supported by experimental data and detailed protocols.
The Principle of Lanthanide-Induced Shifts
Lanthanide shift reagents are organometallic complexes, typically of europium (Eu), praseodymium (Pr), or ytterbium (Yb), coordinated to organic ligands, often β-diketonates like dipivaloylmethane (dpm) or fod (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione).[1] The paramagnetic nature of the lanthanide ion creates a local magnetic field that influences the nuclei of a substrate molecule upon complexation.[2] This interaction, primarily through a pseudocontact mechanism, induces significant changes in the chemical shifts of the substrate's protons and carbons, an effect known as the Lanthanide-Induced Shift (LIS).[3] The magnitude of the LIS is dependent on the distance and angle between the lanthanide ion and the nucleus , providing valuable structural information.[4]
The most commonly used LSRs, Eu(fod)₃ and Eu(dpm)₃, typically induce downfield shifts, while Pr(fod)₃ and Pr(dpm)₃ cause upfield shifts.[1] The choice of LSR depends on the specific application and the desired direction of the chemical shift perturbation.
Figure 1: Mechanism of Lanthanide Shift Reagent Action.
Key Applications of Lanthanide Shift Reagents
The primary applications of LSRs in NMR spectroscopy can be categorized into three main areas: spectral simplification, determination of enantiomeric purity, and conformational analysis.
Spectral Simplification and Structural Elucidation
The most common application of LSRs is the simplification of complex, second-order NMR spectra into first-order spectra with well-resolved signals.[5] This is particularly useful for molecules with many overlapping proton or carbon resonances. By inducing large chemical shifts, LSRs can spread out the signals, allowing for easier interpretation and the determination of coupling constants.
For this application, achiral LSRs like Eu(fod)₃ and Eu(dpm)₃ are typically used. The magnitude of the induced shift is greatest for nuclei closest to the Lewis basic site of the substrate that coordinates to the lanthanide ion.[1]
Table 1: Comparison of Lanthanide-Induced Shifts (LIS) for Protons in 1-Hexanol with Eu(dpm)₃ and Pr(dpm)₃.
| Proton | Original δ (ppm) | LIS with Eu(dpm)₃ (ppm) | LIS with Pr(dpm)₃ (ppm) |
| H-1 | 3.6 | 21.8 | -15.5 |
| H-2 | 1.5 | 9.7 | -7.0 |
| H-3 | 1.3 | 5.0 | -3.5 |
| H-4 | 1.3 | 3.0 | -2.0 |
| H-5 | 1.3 | 1.8 | -1.2 |
| H-6 | 0.9 | 0.8 | -0.5 |
Data synthesized from multiple sources for illustrative purposes.
Determination of Enantiomeric Purity
Chiral lanthanide shift reagents (CLSRs), such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are invaluable for determining the enantiomeric excess (ee) of chiral molecules.[1][6] When a racemic mixture of a chiral substrate interacts with a chiral, enantiomerically pure LSR, two diastereomeric complexes are formed. These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals for the two enantiomers.[7] The ratio of the integrated areas of the separated signals directly corresponds to the ratio of the enantiomers in the mixture, allowing for a quantitative determination of ee.
Table 2: Enantiomeric Resolution of Racemic 1-Phenylethanol using Chiral Lanthanide Shift Reagents.
| Chiral LSR | Proton | ΔΔδ (ppm) (R vs. S) |
| Eu(hfc)₃ | CH₃ | 0.12 |
| Eu(tfc)₃ | CH₃ | 0.08 |
| Pr(hfc)₃ | CH₃ | -0.15 |
ΔΔδ represents the difference in the induced shift between the two enantiomers. Data is illustrative and compiled from various sources.
Conformational Analysis
The distance and angular dependence of the pseudocontact shift can be used to gain insights into the solution-state conformation of flexible molecules.[8][9] By measuring the LIS for multiple nuclei within a molecule and fitting this data to the McConnell-Robertson equation, it is possible to determine the relative positions of the atoms and thus the molecule's conformation. However, this application is limited by the assumption that the molecule's conformation does not significantly change upon complexation with the bulky LSR.[8]
Limitations and Drawbacks of Lanthanide Shift Reagents
Despite their utility, LSRs have several significant limitations that have led to a decline in their widespread use with the advent of high-field NMR and 2D NMR techniques.
-
Line Broadening: The paramagnetic nature of the lanthanide ion can lead to significant broadening of NMR signals, which can reduce resolution and make it difficult to measure coupling constants accurately.[10] This effect is more pronounced for lanthanides with longer electron spin relaxation times.[1]
-
Requirement for a Lewis Basic Site: LSRs can only be used with substrates that possess a Lewis basic functional group (e.g., -OH, -NH₂, C=O) that can coordinate to the lanthanide ion.[1]
-
Stoichiometry and Complexation Issues: The formation of 1:1 and 1:2 substrate-to-reagent complexes can lead to non-linear relationships between the induced shift and the LSR concentration, complicating the analysis.[11]
-
Alteration of Molecular Conformation: The binding of a bulky LSR can potentially alter the conformation of the substrate molecule, meaning the observed conformation may not be representative of the free molecule in solution.[8]
-
Sample Purity and Preparation: LSRs are sensitive to moisture and require the use of dry, aprotic solvents. The presence of water can compete with the substrate for coordination to the lanthanide ion.[1]
Modern Alternatives to Lanthanide Shift Reagents
The development of high-field NMR spectrometers and advanced 2D NMR techniques has provided powerful alternatives to LSRs for spectral analysis and structure elucidation.
Two-Dimensional (2D) NMR Spectroscopy
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) , provide information about the connectivity between nuclei, allowing for unambiguous assignment of signals in complex spectra without the need for shift reagents.
-
COSY reveals scalar coupling between protons, identifying which protons are adjacent to each other in the molecular structure.
-
HSQC correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N, providing a powerful tool for assigning carbon and nitrogen spectra.
Table 3: Comparison of Lanthanide Shift Reagents and 2D NMR Techniques.
| Feature | Lanthanide Shift Reagents | 2D NMR (COSY, HSQC) |
| Principle | Paramagnetic-induced shifts | Correlation of nuclear spins |
| Primary Use | Spectral simplification, ee determination | Structure elucidation, signal assignment |
| Sample Requirements | Lewis basic site, dry solvent | No specific functional group required |
| Potential Issues | Line broadening, conformational changes | Longer experiment times, requires higher sample concentration |
| Data Interpretation | Analysis of 1D spectra | Interpretation of 2D contour plots |
Paramagnetic Relaxation Enhancement (PRE) Reagents
Paramagnetic relaxation reagents, such as gadolinium(III) complexes, are used to induce selective broadening of NMR signals based on the proximity of nuclei to the paramagnetic center.[12][13][14] While LSRs primarily affect chemical shifts, PRE reagents primarily affect relaxation rates. This can be used to obtain distance information and to suppress solvent signals. Unlike LSRs, some PRE reagents can be designed to have minimal impact on chemical shifts.[13]
Figure 2: Decision workflow for choosing a spectral analysis method.
Experimental Protocols
General Protocol for Using an Achiral Lanthanide Shift Reagent for Spectral Simplification
-
Sample Preparation: Dissolve a known amount of the substrate (typically 10-20 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃, CCl₄) in an NMR tube.[1] It is crucial to use a solvent that has been dried over a suitable drying agent, as water will preferentially coordinate with the LSR.
-
Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum of the substrate alone.
-
LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Titration: Add small, incremental amounts of the LSR stock solution to the NMR tube containing the substrate.
-
Spectral Acquisition: After each addition, gently mix the solution and acquire a new NMR spectrum.
-
Data Analysis: Monitor the changes in the chemical shifts of the signals as a function of the LSR concentration. Plot the induced shift (Δδ) versus the molar ratio of LSR to substrate to identify the signals and analyze the spectral changes.[15]
General Protocol for Determining Enantiomeric Excess using a Chiral Lanthanide Shift Reagent
-
Sample Preparation: Prepare a solution of the racemic or enantioenriched substrate in a dry, aprotic deuterated solvent as described above.
-
Initial Spectrum: Obtain a reference NMR spectrum of the substrate.
-
CLSR Addition: Add a small, accurately weighed amount of the chiral LSR (e.g., Eu(hfc)₃) to the NMR tube. The optimal molar ratio of CLSR to substrate often needs to be determined empirically but is typically in the range of 0.1 to 0.5 equivalents.[6]
-
Spectral Acquisition: Acquire the NMR spectrum of the mixture.
-
Data Analysis: Identify the signals that have split into two sets of peaks, corresponding to the two diastereomeric complexes. Carefully integrate the areas of these separated signals.
-
Calculate ee: The enantiomeric excess can be calculated using the formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
Conclusion
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. CONTACT SHIFT and SHIFT REAGENTS | PPTX [slideshare.net]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. youtube.com [youtube.com]
- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 7. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 12. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datapdf.com [datapdf.com]
- 14. Theory, Practice and Applications of Paramagnetic Relaxation Enhancement for the Characterization of Transient Low-Population States of Biological Macromolecules and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal Protocol for Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium
This document provides immediate, essential guidance for the proper disposal of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium (CAS No. 15492-48-5). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personal protective equipment (PPE) is in use. This compound is hazardous and requires careful handling to prevent exposure.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection.[1][2]
-
Ventilation: Handle the material only in a well-ventilated area or outdoors.[1][2]
-
Avoid Inhalation and Contact: Do not breathe dust, fumes, or vapors.[1][3] Avoid contact with skin and eyes.[4][5] Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Environmental Precautions: Prevent the chemical from entering drains or the environment.[4]
Step-by-Step Disposal Protocol
The mandated disposal method for this compound is through a licensed waste management professional. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.
-
Containment:
-
Labeling:
-
Clearly label the waste container with the chemical name: "this compound" and the CAS Number "15492-48-5".
-
Include appropriate hazard warnings as indicated by the Safety Data Sheet (e.g., "Warning: Causes skin and serious eye irritation. May cause respiratory irritation").[1]
-
-
Storage:
-
Final Disposal:
-
The primary and required step for disposal is to "Dispose of contents/container to an approved waste disposal plant".[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Recycling may be an option for unused, uncontaminated material; consult the manufacturer or your waste management authority for possibilities.[5]
-
Chemical and Disposal Data Summary
The following table summarizes key identifiers and the primary disposal directive for this compound.
| Parameter | Data | Source |
| Chemical Name | Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III) | [1] |
| CAS Number | 15492-48-5 | [1] |
| Molecular Formula | C₃₃H₅₇O₆Pr | [1] |
| Physical State | Solid Crystalline | [1] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1] |
| Primary Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [1][2] |
Disposal Workflow
The logical workflow for the safe disposal of this compound is illustrated below. This diagram outlines the decision-making process from initial identification to final disposal.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium, including detailed operational and disposal plans.
Chemical Identifier:
Hazard Summary: This compound is considered hazardous. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][4] It is also hygroscopic and may be air-sensitive.[2][4]
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safety, a combination of engineering controls and personal protective equipment must be utilized.
| Control Type | Recommendation |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][6] |
| Eye/Face Protection | Wear chemical safety glasses or goggles and a face shield.[4] |
| Skin Protection | Wear impervious gloves such as nitrile rubber, butyl rubber, or polychloroprene.[4][7] A lab coat or a complete suit protecting against chemicals is necessary to prevent skin contact.[4] |
| Respiratory Protection | If dust formation is likely or ventilation is inadequate, use a NIOSH-approved respirator.[4][8] |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound.
1. Preparation and Precaution:
-
Before handling, ensure you are familiar with the compound's Safety Data Sheet (SDS).
-
Work within a designated area, such as a chemical fume hood, to control potential exposure.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill containment materials readily available.
2. Handling the Compound:
-
Avoid the formation of dust and aerosols.[4]
-
Measure and dispense the chemical carefully to prevent spills.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[7]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][8]
-
Do not eat, drink, or smoke in the handling area.[5]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed to prevent moisture absorption as the compound is hygroscopic.[2][4]
-
Some sources recommend storing under an inert atmosphere.[2]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including any contaminated PPE and cleaning materials, in a suitable, labeled container.[5]
-
Ensure the waste container is kept closed.
2. Disposal Procedure:
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.[4]
-
Do not dispose of waste into sewers.[9]
-
Contact your institution's environmental health and safety (EHS) office for specific guidance on approved waste disposal procedures.
Emergency Procedures
Spills:
-
In case of a minor spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[4][5]
-
For larger spills, evacuate the area and contact your EHS office.
First Aid:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][6]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][6]
-
If swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1][2]
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. strem.com [strem.com]
- 4. prochemonline.com [prochemonline.com]
- 5. sdfine.com [sdfine.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. physics.purdue.edu [physics.purdue.edu]
- 9. gelest.com [gelest.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
